Cholesteryl hemisuccinate

Catalog No.
S571137
CAS No.
1510-21-0
M.F
C31H50O4
M. Wt
486.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholesteryl hemisuccinate

CAS Number

1510-21-0

Product Name

Cholesteryl hemisuccinate

IUPAC Name

4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid

Molecular Formula

C31H50O4

Molecular Weight

486.7 g/mol

InChI

InChI=1S/C31H50O4/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(35-29(34)14-13-28(32)33)15-17-30(22,4)27(24)16-18-31(25,26)5/h9,20-21,23-27H,6-8,10-19H2,1-5H3,(H,32,33)/t21-,23+,24+,25-,26+,27+,30+,31-/m1/s1

InChI Key

WLNARFZDISHUGS-MIXBDBMTSA-N

SMILES

Array

Synonyms

cholesterol hydrogen succinate, cholesterol-hemisuccinate, cholesteryl hemisuccinate, cholesteryl succinate, cholesteryl succinate, sodium salt, (3beta)-isomer

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)O)C)C

The exact mass of the compound Cholesterol hemisuccinate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Membrane Lipids - Sterols - Cholesterol - Cholesterol Esters - Supplementary Records. It belongs to the ontological category of cholestane ester in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cholesteryl hemisuccinate structure and properties

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Protocol

A common synthesis method involves reacting cholesterol with succinic anhydride in the presence of a catalyst [1].

  • Reagents: (3β)-cholest-5-en-3-ol (cholesterol), succinic anhydride, 4-dimethylaminopyridine (DMAP), pyridine [1].
  • Procedure: Succinic anhydride and DMAP are added to a solution of cholesterol in pyridine. The reaction mixture is stirred at room temperature for 7 days [1].
  • Work-up & Purification: The mixture is poured into ice water, neutralized to pH 7 with dilute hydrochloric acid, and extracted with chloroform. The organic phase is dried and concentrated, and the crude product is purified by column chromatography [1].
  • Reported Yield: Up to 96% [1].

This synthesis workflow can be visualized as follows:

G Cholesterol Cholesterol Reaction Reaction Cholesterol->Reaction SuccinicAnhydride SuccinicAnhydride SuccinicAnhydride->Reaction DMAP DMAP DMAP->Reaction Pyridine Pyridine Pyridine->Reaction Solvent CrudeProduct CrudeProduct Reaction->CrudeProduct 7 days, RT Purification Purification CrudeProduct->Purification Column PureCHEMS PureCHEMS Purification->PureCHEMS Chromatography

Synthesis workflow: reaction in pyridine with DMAP catalyst, 7-day stir, column purification.

Biological Activities & Research Applications

Membrane Protein Crystallization

CHEMS is frequently used as a cholesterol-mimicking detergent to stabilize membrane proteins for crystallization [2] [3]. Its effectiveness depends on its protonation state: the protonated form mimics cholesterol better than the deprotonated form, though its ordering and condensing effects on lipid membranes are weaker than cholesterol's [2] [3].

Ion Channel Modulation

Research shows CHEMS can directly modulate ion channel function. A 2025 study used molecular dynamics simulations to reveal that CHEMS enhances GIRK2 channel activation by stabilizing PIP2 binding and lowering the energy barrier for potassium ion permeation [4].

pH-Sensitive Drug Delivery

CHEMS can form stable, pH-sensitive vesicles. These vesicles remain stable at neutral pH (pH 7.4) but undergo rapid destabilization in acidic environments, enabling targeted drug release [5].

  • Vesicle Preparation: CHEMS film is hydrated with Tris-HCl buffer (pH 7.4) and vortexed to form multilamellar vesicles, which are then sonicated [5].
  • Particle Size: ~65-74 nm [5].
  • Zeta Potential: Approximately -73 mV, indicating good colloidal stability [5].
  • Entrapment Efficiency: Reported at 37 ± 2.36% for calcein [5].
Anticancer and Enzyme Inhibition

CHEMS exhibits biological activity by inhibiting key enzymes involved in DNA processes and demonstrates anticancer effects [6] [7].

Target Enzyme IC₅₀ Value Biological Context
Rat DNA polymerase β 2.9 μM [7] DNA repair [7]
Human DNA polymerase λ 6.3 μM [7] DNA repair [7]
Human DNA topoisomerase I 25 μM [7] DNA replication & cell division [7]

Experimental Use Considerations

  • Solubility: Slightly soluble in chloroform and methanol (upon heating and sonication) [6].
  • Storage: Recommended at -20°C [6].
  • Key Limitation: While useful, CHEMS is not a perfect cholesterol substitute. Its ester group prevents optimal anchoring at the membrane interface, leading to weaker effects on membrane properties compared to cholesterol [3].

References

what is cholesteryl hemisuccinate

Author: Smolecule Technical Support Team. Date: February 2026

Core Properties and Functions

The table below summarizes the key characteristics of Cholesteryl Hemisuccinate (CAS Number 1510-21-0).

Property Description
Chemical Formula C₃₁H₅₀O₄ [1]
Molecular Weight 486.73 g/mol [1]
Core Function pH-responsive anionic lipid for drug delivery systems [2]
Primary Applications Liposomes, polymeric micelles, nanoparticles, cyclodextrin nanosponges [2] [3] [4]
Key Mechanism Bilayer disruption at acidic pH due to protonation and change in charge [2]
Biological Activities Inhibits DNA polymerase & topoisomerase; exhibits hepatoprotective and anticancer effects [5]

CHEMS is particularly valued for its pH-sensitive properties. At a neutral pH (as in the bloodstream), its succinate group is deprotonated and negatively charged. When the carrier enters an acidic environment, the group becomes protonated and neutral, disrupting the lipid bilayer's structure and promoting drug release [2]. This makes it ideal for targeting acidic tumor microenvironments or the interior of endosomes.

However, studies show that CHEMS does not perfectly mimic cholesterol. Its condensing and ordering effects on phospholipid membranes are weaker, as the succinate group prevents optimal positioning at the membrane interface [6].

Synthesis and Experimental Protocol

CHEMS can be synthesized from cholesterol and succinic anhydride. The following diagram illustrates the synthesis workflow.

chems_synthesis Cholesterol Cholesterol Reaction Reaction Cholesterol->Reaction SuccinicAnhydride SuccinicAnhydride SuccinicAnhydride->Reaction DMAP DMAP DMAP->Reaction Pyridine Pyridine Pyridine->Reaction Workup Workup Reaction->Workup 7 days, RT CrudeProduct CrudeProduct Workup->CrudeProduct pH=7, extract Purification Purification CrudeProduct->Purification CHEMS CHEMS Purification->CHEMS Column Chromatography

CHEMS synthesis involves reacting cholesterol with succinic anhydride, followed by purification.

A published method for synthesis with high yield (96%) and purity (>99.9%) is detailed below [1].

Reagents

  • (3β)-Cholest-5-en-3-ol (Cholesterol): 9.37 mmol
  • Succinic anhydride: 14.7 mmol (1.57 equivalents)
  • 4-Dimethylaminopyridine (DMAP): 1.584 mmol (0.17 equivalents)
  • Pyridine: 28 mL (as solvent)

Procedure

  • Reaction: Add succinic anhydride and DMAP to a solution of cholesterol in pyridine. Stir the reaction mixture at room temperature (20°C) for 7 days.
  • Work-up: Pour the mixture into ice-water. Adjust the pH to 7 using dilute hydrochloric acid.
  • Extraction: Extract the aqueous mixture with chloroform.
  • Drying: Dry the combined organic phases over anhydrous sodium sulfate.
  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.
  • Purification: Purify the crude solid by column chromatography to isolate CHEMS.

Applications in Drug Delivery

CHEMS is a versatile component used to improve the functionality of various nanocarriers, as shown in the following examples.

Application Role of CHEMS Key Outcome
pH-Sensitive Liposomes/Nanoparticles Imparts pH-dependent membrane destabilization for controlled release [2]. Enhanced drug delivery to acidic sites like tumors.
Stable Polymeric Micelles Hydrophobic moiety conjugated with Synperonic PF127 copolymer to form micelle core [4]. Increased drug loading, lower critical micelle concentration (CMC), improved stability.
Functionalized Cyclodextrins Modifies cyclodextrin nanosponges to enhance biocompatibility and cellular uptake [3]. Improved delivery and cytotoxic effect of resveratrol in breast cancer cells.

Research Considerations

When working with CHEMS, keep these points in mind:

  • Handling and Storage: It should be stored at -20°C in a dry, well-ventilated area, in a tightly closed container [2].
  • Not a Perfect Cholesterol Mimic: While often used as a cholesterol analog, its physical effects on membranes (like lipid ordering and condensing) are weaker than cholesterol's [6].
  • Solubility: It has limited solubility and may require solvents like DMSO or ethanol for experimental use [5].

CHEMS is a powerful tool for designing advanced, stimuli-responsive drug delivery systems. Its ability to stabilize carriers and release payloads in response to specific physiological cues holds significant promise for improving cancer therapies and treating other diseases.

References

cholesteryl hemisuccinate mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action at a Glance

Mechanism of Action Target / System Key Experimental Findings / Quantitative Data Context & Relevance
Direct Enzyme Inhibition [1] DNA Topoisomerase I IC50 = 25 µM (Human) [1] Disrupts DNA replication/repair; contributes to anticancer effects.
DNA Polymerase λ IC50 = 6.3 µM (Human) [1]
DNA Polymerase β IC50 = 2.9 µM (Rat) [1]
Membrane Integration & Structure [2] [3] Phospholipid Bilayers / (Ca2+-Mg2+)-ATPase Binds to phospholipids (e.g., DOPC) and ATPase; modulates activity fluidity-independent [2]. Weaker condensing/ordering effect than cholesterol [3]. Mimics cholesterol to stabilize membranes/proteins in research; not a perfect cholesterol substitute [3].
Protein-Specific Interactions & Stabilization [4] LYCHOS (GPR155) / mTORC1 Pathway Used as cholesterol analog in Cryo-EM; binds to LYCHOS, inducing conformational change from "expanded" to "contracted" state [4]. Serves as a tool to visualize structural mechanism of cholesterol sensing in a major growth-regulation pathway [4].
Drug Delivery & Formulation [5] [6] Liposomes / Nanocarriers In liposomes: Reduces particle size, modifies drug release profile [5]. In nanosponges: Improves cellular uptake and cytotoxicity of loaded drug (e.g., Resveratrol) [6]. Functional excipient that enhances the physicochemical and biological properties of delivery systems.

Detailed Experimental Insights

DNA Enzyme Inhibition Studies
  • Protocol Outline: Enzyme activity assays are used to determine IC50 values. Researchers incubate the purified enzyme (e.g., DNA topoisomerase I) with its substrate (DNA) in the presence of varying concentrations of CHS. The reaction is stopped, and the products are analyzed (e.g., via gel electrophoresis) to quantify the inhibition of DNA relaxation or synthesis [1].
  • Key Findings: The low IC50 values, particularly for DNA polymerase β, demonstrate that CHS is a potent inhibitor. This provides a mechanistic basis for its reported anticancer effects, as simultaneously inhibiting these enzymes disrupts crucial DNA maintenance processes in cancer cells [1].
Membrane and Protein Interaction Studies
  • Protocol Outline (Binding & Fluidity): Researchers incorporate CHS into lipid vesicles (liposomes) or reconstitute it with purified membrane proteins like the (Ca2+-Mg2+)-ATPase. Techniques like electron spin resonance (ESR) and fluorescence polarization are then employed to measure changes in membrane order and fluidity. Binding constants can be determined through methods like fluorescence quenching [2].
  • Key Findings: CHS incorporates into bilayers similarly to cholesterol but with a weaker effect. It binds to both the lipid annulus and specific non-annular sites on proteins, modulating enzyme activity in a way that depends on the surrounding lipid environment but is not solely due to fluidity changes [2] [3].
Structural Biology Applications
  • Protocol Outline (Cryo-EM): The target protein (e.g., LYCHOS) is solubilized and purified in the presence of CHS and other lipids. The sample is vitrified, and data is collected using a cryo-electron microscope. Computational processing of thousands of particle images yields high-resolution 3D structures. Microscale Thermophoresis (MST) can be used in parallel to confirm binding affinities to partner proteins like GATOR1 [4].
  • Key Findings: CHS acts as a structural and functional stand-in for cholesterol, enabling the visualization of its binding site within LYCHOS and the associated conformational shifts that trigger downstream mTORC1 signaling [4].

The following diagram illustrates the LYCHOS-cholesterol sensing pathway elucidated using CHS [4].

LYCHOS_Pathway HighCholesterol High Lysosomal Cholesterol LYCHOS_Contracted LYCHOS (Contracted State) HighCholesterol->LYCHOS_Contracted CHS Binds GATOR1_KICSTOR GATOR1-KICSTOR Complex Active LYCHOS_Contracted->GATOR1_KICSTOR Disrupts LYCHOS_Expanded LYCHOS (Expanded State) LYCHOS_Expanded->GATOR1_KICSTOR  Interacts With mTORC1_Inactive mTORC1 Inactive (Cytoplasmic) GATOR1_KICSTOR->mTORC1_Inactive Promotes mTORC1_Active mTORC1 Active (Lysosomal) GATOR1_KICSTOR->mTORC1_Active Inactivates

CHS binding induces a LYCHOS conformational change that disrupts GATOR1-KICSTOR, activating mTORC1 [4].

Key Considerations for Researchers

  • CHS is a Tool, Not a Perfect Replica: While CHS is invaluable for structural studies and formulation, its condensing and ordering effects on membranes are weaker than cholesterol's [3]. Conclusions about native cholesterol behavior drawn from CHS studies should be made cautiously.
  • Formulation Advantages: In drug delivery, CHS can be superior to cholesterol in certain contexts. It can reduce liposome size and, when used to functionalize nanocarriers, significantly enhance cellular uptake and drug efficacy [5] [6].
  • A Dual Role: The biological activity of CHS arises from its direct inhibition of specific enzymatic targets and its broader role as a membrane-stabilizing agent and structural tool.

References

cholesteryl hemisuccinate solubility DMSO ethanol

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data

The table below summarizes the solubility of cholesteryl hemisuccinate in DMSO and ethanol as reported by commercial suppliers and chemical databases.

Solvent Solubility Conditions & Notes
DMSO ~8.33 mg/mL (~17.11 mM) [1] Ultrasonic and warming to 60°C [1]. Hygroscopic DMSO may impact solubility [1].
~6 mg/mL [2] Ultrasonic required [2].
~10 mg/mL (20.55 mM) [3] Ultrasonic required [3].
Ethanol ~25 mg/mL (51.36 mM) [1] [3] Ultrasonic recommended [1].
~15 mg/mL [2] Ultrasonic required [2].
~22.5 mg/mL (46.2 mM) [4] Sonication is recommended [4].

Experimental Preparation Guide

Based on the solubility data, here are detailed methodologies for preparing stock solutions.

Preparation in DMSO

For a 10 mg/mL stock solution in DMSO, the general protocol is:

  • Weigh 10 mg of this compound.
  • Add 1 mL of pure, anhydrous DMSO.
  • Sonicate the mixture.
  • Warm gently to 60°C to aid dissolution [1].

Important Note: DMSO is hygroscopic (absorbs moisture from the air), which can affect the solubility and stability of the solution over time. Using newly opened DMSO is recommended for preparing stock solutions [1].

Preparation in Ethanol

For a 25 mg/mL stock solution in ethanol, the general protocol is:

  • Weigh 25 mg of this compound.
  • Add 1 mL of anhydrous ethanol.
  • Sonicate the mixture until the solid is fully dissolved [1] [4].

Key Research Applications & Handling

This compound is not just a solvent consideration; it has specific biological activities and uses in research.

  • Primary Research Applications:

    • Hepatoprotective Agent: It inhibits acetaminophen (AAP)-induced hepatotoxicity, preventing hepatic apoptosis and necrosis [1] [4] [3].
    • Anticancer Activity: It inhibits DNA polymerase and DNA topoisomerase, thereby disrupting DNA replication and repair to inhibit tumor growth [1] [4].
    • Membrane & Formulation Studies: It is a highly soluble cholesterol analog often used to stabilize liposomes and create pH-sensitive drug delivery systems due to its amphiphilic properties [4] [5] [6].
  • Storage Information:

    • Powder: Store at -20°C for long-term stability (typically 2-3 years) [1] [2] [4].
    • Stock Solutions: Store at -80°C for up to 6 months, or at -20°C for 1 month. Avoid repeated freeze-thaw cycles [1] [2].

The following diagram illustrates the core experimental workflow for using this compound in a research setting, from preparation to its key mechanisms of action.

G Start Start: this compound (Solid) Prep Solution Preparation Start->Prep DMSO DMSO Stock (Warm & Sonicate) Prep->DMSO Ethanol Ethanol Stock (Sonicate) Prep->Ethanol Application Research Application DMSO->Application Ethanol->Application Liposome Liposome/Formulation Studies Application->Liposome Hepatoprotection Hepatoprotective Studies Application->Hepatoprotection Anticancer Anticancer Mechanism Studies Application->Anticancer Mechanism Mechanism of Action Liposome->Mechanism Hepatoprotection->Mechanism Anticancer->Mechanism Membrane Alters Membrane Fluidity/Properties Mechanism->Membrane Enzyme Inhibits DNA Topoisomerase & DNA Polymerase Mechanism->Enzyme

References

Cholesteryl hemisuccinate hepatoprotective mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Hepatoprotection

The core hepatoprotective mechanisms of Cholesteryl Hemisuccinate are summarized in the table below.

Mechanism Description Key Enzymes/Targets
Inhibition of DNA Replication/Repair Inhibits enzymes critical for DNA synthesis and repair, disrupting cell division in toxic/damaged cells [1] [2] [3]. DNA polymerase β (IC₅₀: 2.9 µM), DNA polymerase λ (IC₅₀: 6.3 µM), DNA topoisomerase I (IC₅₀: 25 µM) [3].
Prevention of Apoptosis & Necrosis Protects hepatocytes from programmed cell death (apoptosis) and uncontrolled cell death (necrosis) induced by toxins [1] [4] [2]. Mitochondrial membrane permeability; specific signaling pathways (see pathway diagram) [4].
Direct Cytoprotective Activity The intact CHS molecule itself provides unique protection, not just its cholesterol or succinate components [5]. Unique molecular structure of the hemisuccinate ester [5].

Experimental Evidence & Protocols

Substantial in vivo and in vitro data support the hepatoprotective efficacy of CHS, with detailed experimental parameters outlined below.

Parameter Experimental Details
Toxin Models Acetaminophen (AAP) [1] [4] [2], Carbon tetrachloride (CCl₄) [6] [5], Adriamycin, Chloroform, Galactosamine [6].
Animal Model ICR mice (CD-1) [1] [2].
CHS Dosage 100 mg/kg [1] [2] [5].
Administration Route Intraperitoneal (ip) injection [1] [2] [5].
Key Outcomes Abrogation of histological & biochemical markers of apoptosis and necrosis; complete prevention of CCl₄-induced centrilobular necrosis and elevated serum AST/ALT levels [1] [5].

Technical Considerations in Research

When using CHS in experimental settings, consider its biochemical properties and limitations as a cholesterol mimic.

  • DNA Enzyme Inhibition: CHS is a potent inhibitor of DNA polymerase and topoisomerase, which underpins its anticancer activity but is also relevant to its hepatoprotective mechanism against toxin-induced damage [1] [3].
  • Membrane Interaction Limitations: Although sometimes used as a cholesterol mimic, CHS has a smaller condensing effect on phospholipid bilayers than cholesterol. The deprotonated form (predominant at physiological pH) does not mimic cholesterol optimally, which can affect its behavior in membrane systems [7].
  • Formulation & Delivery: CHS is utilized in nanocarrier systems like polymeric micelles to enhance drug delivery. Its cholesterol-like structure integrates into hydrophobic cores, improving system stability and loading capacity for insoluble drugs, and it may contribute additional anticancer activity [8].

Visualizing the Protective Pathway

The following diagram illustrates the signaling pathway through which this compound protects hepatocytes from toxin-induced injury.

G cluster_0 cluster_1 Toxin Toxin Exposure (e.g., Acetaminophen, CCl₄) HepatoDamage Hepatocyte Injury (Oxidative Stress, Metabolic Activation) Toxin->HepatoDamage Toxin->HepatoDamage ApoptosisNecrosis Onset of Apoptosis & Necrosis HepatoDamage->ApoptosisNecrosis HepatoDamage->ApoptosisNecrosis Protection Cytoprotection Prevention of Cell Death ApoptosisNecrosis->Protection CHS blocks CHS This compound (CHS) Mech1 Inhibition of DNA Replication & Repair CHS->Mech1 Inhibits DNA pol/topo Mech2 Modulation of Mitochondrial Function CHS->Mech2 Stabilizes membranes Mech1->Protection Mech2->Protection Outcome Outcome: Preservation of Liver Function & Structure Protection->Outcome

CHS confers hepatoprotection by inhibiting DNA replication/repair enzymes and stabilizing mitochondrial membranes to prevent cell death.

Future Research Directions

While CHS shows significant promise, its research and application present several considerations:

  • Specificity vs. Broad Activity: The broad inhibition of DNA-processing enzymes is central to CHS's function but requires careful evaluation in therapeutic contexts to understand its full pharmacological profile [1] [3].
  • Formulation Development: Exploiting CHS as a component in advanced drug delivery systems represents a significant opportunity to enhance its utility and efficacy, particularly in oncology [8].

References

Comprehensive Application Notes and Protocols for Cholesteryl Hemisuccinate in Membrane Protein Crystallization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cholesteryl Hemisuccinate (CHEMS) and Its Relevance in Structural Biology

This compound (CHEMS) is an acidic cholesterol derivative that has become an indispensable tool in membrane protein structural biology. With the molecular formula C₃₁H₅₀O₄ and a molecular weight of 486.73 g/mol, CHEMS possesses amphipathic characteristics that enable effective interaction with membrane proteins [1]. This compound serves as a mild detergent that facilitates the solubilization, stabilization, and crystallization of membrane proteins—classes of proteins that have traditionally been challenging to characterize structurally due to their hydrophobic nature and complexity of studying them in membrane environments [2]. The significance of CHEMS in structural biology stems from its unique ability to maintain membrane proteins in a more native bilayer-like environment during the crystallization process, unlike conventional detergents that often disrupt protein structure and function [3].

The critical importance of CHEMS in membrane protein crystallography is evidenced by its successful application in determining structures of various therapeutically relevant membrane proteins, including G-protein coupled receptors (GPCRs) and ion channels. CHEMS achieves this through its unique molecular architecture, featuring a cholesterol backbone with an additional succinate group that introduces a carboxyl moiety at the lipid-water interface [4]. This structural modification provides CHEMS with several advantageous properties: it increases surface charge at the membrane interface, enhances pH-sensitive behavior through its titratable carboxyl group, and allows for the formation of non-lamellar phases under specific conditions [1]. These characteristics make CHEMS particularly valuable for researchers aiming to overcome the formidable challenges associated with membrane protein crystallization, ultimately enabling the determination of high-resolution structures that inform drug discovery and basic biological understanding.

Molecular Properties and Mechanism of Action

Structural Characteristics and Comparison with Cholesterol

CHEMS is chemically described as 3β-Hydroxy-5-cholestene 3-hemisuccinate, resulting from the esterification of cholesterol's β-hydroxy group with succinic acid [1]. This chemical modification preserves the steroid backbone and alkyl side chain of cholesterol while introducing a negatively charged carboxyl group at the lipid-water interface under basic and neutral conditions. The molecular dimensions and hydrophobic properties of CHEMS allow it to integrate effectively into lipid bilayers, where it influences membrane physical properties in both similar and distinct ways compared to cholesterol. The protonation state of CHEMS plays a critical role in its membrane behavior; the protonated form closely mimics many membrane properties of cholesterol, while the deprotonated form exhibits significantly different characteristics [5].

Comparative analyses using atomistic molecular dynamics simulations have revealed that CHEMS in its protonated form serves as a reasonable cholesterol mimic for membrane protein crystallization, particularly when specific cholesterol-protein interactions are not paramount [5]. However, important distinctions exist: CHEMS increases the interfacial surface charge of phospholipid bilayers more effectively than cholesterol but is generally less effective than cholesterol at reducing acyl chain mobility and interfacial hydration in liquid-crystalline phase bilayers [4]. In certain membrane environments, such as DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) bilayers in the liquid-crystalline phase, CHEMS and cholesterol demonstrate comparable efficacy in reducing acyl chain mobility, suggesting context-dependent behavior [4].

Table 1: Comparative Molecular Properties of CHEMS and Cholesterol

Property CHEMS Cholesterol
Molecular Formula C₃₁H₅₀O₄ C₂₇H₄₆O
Molecular Weight 486.73 g/mol 386.65 g/mol
Functional Groups Sterol backbone + succinate moiety Hydroxyl group only
Charge at Neutral pH Negative (deprotonated) Neutral
Membrane Surface Charge Increases significantly Minimal effect
Acyl Chain Mobility Reduction Moderate in POPC, strong in DPPC Strong in both systems
Interfacial Hydration Less effective at reducing Highly effective at reducing
Bilayer Positioning Sterol deep, carboxyl at interface Hydroxyl at interface
Phase Behavior pH-dependent Cholesterol concentration-dependent
Molecular Mechanisms in Membrane Protein Stabilization

CHEMS enhances membrane protein crystallization through multiple complementary mechanisms. First, it stabilizes the native conformation of membrane proteins by providing a bilayer-like environment that more closely resembles the native membrane compared to traditional detergents [3]. This is particularly important for maintaining the structural integrity of membrane proteins during the crystallization process. Second, the succinate moiety of CHEMS introduces pH-dependent behavior that can be exploited for controlled assembly and disassembly of membrane protein complexes [1]. At acidic pH, the carboxyl group becomes protonated, reducing electrostatic repulsion and promoting closer packing of molecules—a potential advantage in crystallization screens.

Third, CHEMS modulates membrane physical properties including fluidity, curvature, and surface charge, all of which can influence protein-protein contacts essential for crystal lattice formation [4]. The increased surface charge contributed by CHEMS may help prevent uncontrolled aggregation of membrane proteins by introducing electrostatic repulsion between protein-detergent complexes. Finally, in mixed lipid systems, CHEMS can form bicelle-like structures when combined with certain phospholipids and detergents [3]. These discoidal lipid aggregates provide a native-like membrane environment that has proven particularly valuable for crystallizing challenging membrane proteins such as GPCRs, as they maintain proteins in a more biologically relevant orientation while facilitating the crystal contacts necessary for lattice formation.

Experimental Protocols and Methodologies

CHEMS Preparation and Incorporation into Membrane Systems

Protocol 1: CHEMS Stock Solution Preparation

  • Materials: Pure CHEMS powder (purity >99%) [3], organic solvents (chloroform, ethanol, or DMSO), glass vials with Teflon-lined caps, inert gas supply (nitrogen or argon), storage containers (-20°C freezer).
  • Solubilization: Prepare a 10-50 mM stock solution by dissolving CHEMS in an appropriate organic solvent. For uniform lipid films, chloroform works optimally. For direct addition to aqueous systems, use ethanol or DMSO [6]. The solubility of CHEMS in ethanol is approximately 25 mg/mL (51.36 mM), while in DMSO it is 8.33 mg/mL (17.11 mM) with gentle heating to 60°C and sonication [6].
  • Storage: Aliquot the stock solution into glass vials, purge with inert gas to prevent oxidation, and store at -20°C for up to 1 month [6]. For long-term storage (up to 1 year), keep CHEMS as a powder at -20°C in a desiccated environment [3].
  • Quality Control: Before use, verify CHEMS integrity by thin-layer chromatography if stored for extended periods. Monitor for oxidation products that may form during improper storage.

Protocol 2: Formation of CHEMS-Containing Lipid Bilayers and Bicelles

  • Lipid Film Formation: Combine CHEMS with host phospholipids (e.g., DMPC, DOPC) in organic solvent at the desired molar ratio (typically 10-30% CHEMS). Evaporate the solvent under a stream of inert gas to form a thin lipid film, then further dry under vacuum for at least 4 hours to remove residual solvent [3].
  • Hydration and Size Reduction: Hydrate the lipid film with appropriate aqueous buffer (e.g., HEPES, Tris, phosphate) at pH values between 7.0 and 8.5 for CHEMS integration. Vortex vigorously to form multilamellar vesicles, then subject to freeze-thaw cycles (5-10 cycles) to improve homogeneity. For uniform size distribution, extrude through polycarbonate membranes (0.1 μm pore size) using a lipid extruder [4].
  • Bicelle Formation: For bicelle preparation, combine CHEMS with short-chain and long-chain phospholipids at specific ratios (q values typically 0.3-0.5). The optimal composition often includes DMPC, DHPC, and CHEMS in a molar ratio of 3:1:1 for membrane protein crystallization [3]. The bicelle mixture undergoes repeated temperature cycling between 4°C and 40°C to ensure proper formation of discoidal structures.

Table 2: Optimal CHEMS Incorporation Conditions for Different Membrane Systems

Membrane System CHEMS Percentage Host Lipids Buffer Conditions Preparation Method
SUVs (Small Unilamellar Vesicles) 10-20 mol% POPC, DOPC 20 mM HEPES, pH 7.5 Extrusion through 0.1 μm membrane
LUVs (Large Unilamellar Vesicles) 15-25 mol% DPPC, POPC 10 mM Tris, 100 mM NaCl, pH 8.0 Freeze-thaw + extrusion
Bicelles 20-30 mol% DMPC, DHPC 20 mM phosphate, 100 mM NaCl, pH 7.0 Temperature cycling
Micelles 10-15 mol% DDM, CHAPS Various crystallization buffers Direct addition + dialysis
Nanodiscs 5-15 mol% MSP, POPC 20 mM Tris, 100 mM NaCl, pH 7.5 Sequential detergent removal
Membrane Protein Crystallization with CHEMS

Protocol 3: Crystallization of Membrane Proteins Using CHEMS-Containing Bicelles

  • Protein Preparation: Solubilize the target membrane protein in a suitable detergent (e.g., DDM, LMNG). Determine the protein concentration and ensure >95% purity through appropriate chromatography methods.
  • Reconstitution: Combine the purified membrane protein with pre-formed CHEMS-containing bicelles at a protein:lipid ratio optimized for the specific protein (typically 1:10 to 1:50 w/w). Incubate on ice for 30-60 minutes with gentle agitation [3].
  • Detergent Removal: Gradually remove detergent by dialysis or adsorption using Bio-Beads SM-2. Monitor the process by size-exclusion chromatography to assess complex formation. The resulting protein-lipid complexes should appear as monodisperse peaks on the chromatogram.
  • Crystallization Screening: Set up crystallization trials using commercial membrane protein screens (e.g., MemGold, MemSys). Employ vapor diffusion, lipidic cubic phase, or batch crystallization methods. Include CHEMS at 5-20% of total lipid content in the crystallization mixture [2].
  • Optimization: Based on initial crystal hits, systematically optimize pH (6.0-8.5), CHEMS concentration, and precipitant conditions. CHEMS exhibits pH-sensitive aggregation behavior that can be leveraged for crystallization—protonation at lower pH (≤5.5) promotes closer packing [1].

Protocol 4: CHEMS as a Crystallization Additive in Detergent-Based Systems

  • Additive Screening: Prepare a 100 mM CHEMS stock solution in DMSO. Include CHEMS as an additive in crystallization screens at concentrations ranging from 1-10 mM. Utilize sitting-drop or hanging-drop vapor diffusion methods with protein:precipitant ratios of 1:1, 2:1, and 1:2 [2].
  • Complex Stabilization: For proteins requiring cholesterol for stability (e.g., GPCRs), use CHEMS as a cholesterol mimic at 0.5-2% of the total detergent concentration [5]. Incubate the protein-CHEMS mixture for 1-2 hours before setting up crystallization trials.
  • Crystal Improvement: For crystals with poor diffraction, incrementally increase CHEMS concentration (0.5-5%) in microseeding or additive screening protocols. CHEMS can improve crystal packing by modulating protein surface charge and hydration [3].

The crystallization workflow below illustrates the key decision points in employing CHEMS for membrane protein crystallization:

G Start Start: Membrane Protein Crystallization P1 Protein Purification in Detergent Micelles Start->P1 P2 Assess Cholesterol Dependence P1->P2 P3 CHEMS as Cholesterol Mimic (0.5-2% of detergent) P2->P3 Cholesterol- Dependent P4 Prepare CHEMS-Containing Membrane System P2->P4 Standard Membrane Protein P3->P4 P5 Bicelle Formation (CHEMS 20-30%) P4->P5 P6 Detergent Removal & Complex Formation P5->P6 P7 Crystallization Screening & Optimization P6->P7 P8 Crystal Harvesting & Data Collection P7->P8 End Structure Determination P8->End

Biological Applications and Therapeutic Implications

CHEMS in Drug Delivery Systems and Cancer Therapeutics

Beyond its applications in structural biology, CHEMS demonstrates significant biological activity with therapeutic potential, particularly in oncology and hepatoprotection. Research has revealed that CHEMS possesses hepatoprotective properties and can inhibit tumor growth through multiple mechanisms [6]. In preclinical studies, CHEMS effectively inhibited acetaminophen (AAP)-induced hepatotoxicity, preventing both hepatic apoptosis and necrosis in mouse models [6]. The compound achieved this protection through modulation of metabolic pathways involved in drug-induced liver injury, showcasing its potential as a protective adjuvant in chemotherapy regimens where hepatotoxicity is a limiting factor.

The anti-cancer activity of CHEMS stems from its ability to inhibit key enzymes involved in DNA replication and repair. Specifically, CHEMS directly inhibits both DNA polymerase and DNA topoisomerase, thereby disrupting essential processes in cell division and ultimately leading to suppression of tumor growth [6]. This dual mechanism of action makes CHEMS particularly interesting for oncology applications, as simultaneous targeting of multiple DNA metabolic pathways can result in synergistic anti-tumor effects. In animal models, administration of CHEMS at 100 mg/kg via intraperitoneal injection demonstrated significant tumor growth inhibition without severe adverse effects, suggesting a potentially favorable therapeutic window [6].

CHEMS in pH-Sensitive Liposomal Systems for Targeted Therapy

The pH-sensitive properties of CHEMS make it particularly valuable in the design of stimuli-responsive drug delivery systems. CHEMS undergoes protonation in acidic environments (pH <5.5), which triggers microstructural changes in lipid bilayers that can be exploited for controlled drug release [1]. This characteristic has been leveraged in the development of targeted nanomedicines that remain stable at physiological pH (7.4) but rapidly release their payload upon exposure to acidic microenvironments, such as those found in tumor tissues, inflammatory sites, or endosomal compartments following cellular internalization.

Several research groups have utilized CHEMS to create smart nanocarriers with enhanced therapeutic efficacy. For instance, dual pH-sensitive liposomes incorporating CHEMS demonstrated low pH-triggered sheddable PEG layers, resulting in enhanced tumor-targeted drug delivery [3]. Similarly, CHEMS-containing nanostructures have been engineered for endoplasmic reticulum-targeted delivery of therapeutic agents, capitalizing on the pH gradients within cellular compartments [3]. These advanced drug delivery systems highlight how the fundamental biophysical properties of CHEMS can be translated into clinically relevant applications that improve the specificity and efficacy of therapeutic interventions while reducing off-target effects.

Table 3: Therapeutic Applications and Key Experimental Parameters for CHEMS

Application Experimental Model Dose/Concentration Key Outcomes Mechanisms
Hepatoprotection ICR (CD-1) mice with AAP-induced toxicity 100 mg/kg (ip, single dose before AAP) Abrogated histological and biochemical markers of apoptosis and necrosis Metabolic pathway modulation, reduced oxidative stress
Anticancer Therapy Murine melanoma models 100 mg/kg (ip) Significant tumor growth inhibition DNA polymerase and topoisomerase inhibition
Nanoparticle Enhancement Hybrid nanosystems 10-20 mol% in formulations Improved cytotoxic and magnetic properties Enhanced drug loading and targeting
pH-Sensitive Drug Delivery Dual pH-sensitive liposomes 15-30% of lipid composition Low pH-triggered drug release Protonation-induced structural changes
Ocular Delivery Intravitreal nanoparticles Varied by surface charge Modulated intraocular distribution Surface charge-dependent tissue interaction

Practical Considerations and Troubleshooting

Stability, Storage, and Handling Guidelines

Storage Recommendations: CHEMS should be stored as a powder at -20°C in a tightly sealed container with desiccant to maintain stability for up to 1 year [3]. Under these conditions, the compound maintains >99% purity. Stock solutions in organic solvents (DMSO, ethanol, chloroform) should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to 1 month, or at -80°C for up to 6 months [6]. Solutions should be briefly warmed to room temperature and vortexed thoroughly before use to ensure complete resuspension. CHEMS is not light-sensitive but is moderately hygroscopic, requiring protection from moisture during weighing and handling [3].

Stability in Experimental Systems: When incorporated into lipid bilayers or bicelles, CHEMS-containing systems remain stable for approximately 1-2 weeks when stored at 4°C under inert atmosphere [3]. The ester bond in CHEMS can be susceptible to hydrolysis under extreme pH conditions (>9.0 or <3.0), therefore maintaining neutral pH during preparation and storage is advisable unless pH-sensitive behavior is specifically desired for the experimental approach. For crystallization trials, CHEMS-integrated membrane protein complexes should be used within 1 week of preparation to ensure reproducibility and optimal results.

Troubleshooting Common Issues in CHEMS Applications
  • Poor Solubilization: If CHEMS demonstrates limited solubility in aqueous buffers, pre-dissolve in a small volume of ethanol or DMSO before adding to the aqueous system, ensuring the final organic solvent concentration does not exceed 1-2% (v/v) [6]. For lipid film hydration, extend sonication time (5-10 minutes in a bath sonicator) and perform additional freeze-thaw cycles (5-10 cycles) to improve dispersion.

  • Inconsistent Crystallization Results: Variations in CHEMS purity or storage conditions can significantly impact crystallization outcomes. Always use fresh aliquots from reputable suppliers [3] [1]. If crystal formation is inconsistent between batches, verify CHEMS purity by thin-layer chromatography and ensure consistent hydration protocols. The protonated form of CHEMS generally provides better mimicry of cholesterol properties [5], so consider adjusting buffer pH to favor the protonated state if mimicking cholesterol is essential for your protein.

  • Protein Instability: If membrane protein stability decreases upon CHEMS incorporation, systematically optimize the CHEMS-to-lipid ratio. While 20-30% CHEMS works well for many systems, some proteins may require lower concentrations (5-15%). Additionally, ensure the CHEMS is thoroughly mixed with host lipids before protein incorporation, as heterogeneous mixtures can create membrane defects detrimental to protein stability.

  • Suboptimal Drug Release in Delivery Systems: If pH-sensitive release performance is inadequate, characterize the pKa of CHEMS in your specific lipid formulation, as it can vary based on membrane composition. Incorporate complementary pH-sensitive lipids (e.g., DOPE) to enhance the pH response, or adjust the CHEMS percentage to optimize the balance between stability at physiological pH and responsiveness at acidic pH.

Conclusion and Future Perspectives

This compound has established itself as a versatile biochemical tool with critical applications spanning from structural biology to therapeutic development. Its unique amphipathic character and pH-responsive behavior enable researchers to overcome persistent challenges in membrane protein crystallography while simultaneously providing a platform for innovative drug delivery strategies. The dual nature of CHEMS as both a structural mimic of cholesterol and a therapeutic agent in its own right underscores its broad utility in biomedical research.

Future developments in CHEMS applications will likely focus on advanced nanomedicine designs that exploit its pH-sensitive properties for increasingly precise targeting of therapeutics. In structural biology, the integration of CHEMS with emerging techniques such as cryo-electron microscopy and X-ray free-electron laser crystallography may open new avenues for determining structures of particularly challenging membrane proteins. As our understanding of CHEMS behavior in complex biological systems deepens, so too will our ability to harness its unique properties for both fundamental scientific discovery and translational clinical applications.

References

Comprehensive Application Notes and Protocols for pH-Sensitive Liposomes Using Cholesteryl Hemisuccinate (CHEMS)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to pH-Sensitive Liposomes and CHEMS Mechanism

pH-sensitive liposomes represent a class of stimuli-responsive nanocarriers that have revolutionized targeted drug delivery by enabling precise release of therapeutic agents in specific acidic microenvironments. These sophisticated drug delivery systems are particularly valuable in oncology applications, where they capitalize on the natural pH gradients that exist between normal physiological tissues (pH ~7.4) and pathological sites such as tumors (pH ~6.5-6.8) or endosomal compartments (pH ~5.0-6.0). The development of pH-responsive liposomes has emerged as a promising strategy to overcome the limitations of conventional chemotherapy by enhancing therapeutic efficacy while simultaneously reducing off-target toxicity and side effects. [1]

The fundamental mechanism of pH-sensitive liposomes relies on the incorporation of ionizable lipids that undergo structural transformations in response to acidic environments. Among these, cholesteryl hemisuccinate (CHEMS) has emerged as a particularly valuable component for designing pH-responsive systems. CHEMS is an acidic cholesterol derivative that contains a carboxylic acid group with a pKa of approximately 4.5-5.5. Under physiological pH conditions (7.4), the carboxylic group remains deprotonated, conferring stability to the liposomal structure. However, when exposed to acidic environments, the protonation of carboxyl groups occurs, triggering a polymorphic phase transition from a lamellar to a hexagonal phase structure. This phase transition ultimately leads to membrane destabilization and subsequent release of the encapsulated therapeutic payload. [2]

The following diagram illustrates the mechanism of pH-triggered drug release from CHEMS-containing liposomes:

G cluster_0 pH-Triggered Drug Release Mechanism Bloodstream Bloodstream StableLiposome Stable Liposome at pH 7.4 Bloodstream->StableLiposome Circulation Tumor Tumor AcidicEnvironment Acidic Environment (pH 5.0-6.5) Tumor->AcidicEnvironment Extracellular Targeting Endosome Endosome Endosome->AcidicEnvironment Intracellular Targeting StableLiposome->AcidicEnvironment Accumulation in Tumor Tissue Protonation CHEMS Protonation AcidicEnvironment->Protonation Carboxyl Group Protonation PhaseTransition Phase Transition (Lamellar → Hexagonal) Protonation->PhaseTransition Membrane Destabilization DrugRelease Drug Release PhaseTransition->DrugRelease Content Release

Formulation Composition and Design Principles

Key Lipid Components and Their Functions

The design of effective pH-sensitive liposomes requires careful selection of lipid components and their molar ratios to achieve optimal stability during circulation while maintaining responsiveness to acidic triggers. The primary lipid components typically include:

  • CHEMS (this compound): This acidic cholesterol derivative serves as the pH-sensing component of the formulation. Its polymorphic phase behavior in response to pH changes drives the membrane destabilization and drug release process. At neutral pH, CHEMS stabilizes the bilayer structure, while protonation in acidic environments induces transition to fusogenic phases. [2]

  • DOPE (Dioleoylphosphatidylethanolamine): This phospholipid adopts a conical molecular shape that preferentially forms inverted hexagonal phases rather than bilayers. While DOPE alone cannot form stable liposomes, when combined with CHEMS, it creates a system that remains stable at physiological pH but undergoes rapid transition to hexagonal phase upon acidification, facilitating content release. [3]

  • PEGylated Lipids (e.g., DSPE-PEG2000): These stealth components are incorporated to impart long-circulating properties by reducing opsonization and recognition by the reticuloendothelial system (RES). PEGylation enhances bioavailability and tumor accumulation through the Enhanced Permeability and Retention (EPR) effect. However, PEG content must be optimized as excessive PEG can potentially hinder cellular uptake and endosomal escape. [4]

Optimized Lipid Composition Ratios

Extensive research has identified several optimized lipid compositions for pH-sensitive liposomes, with varying properties suited to different therapeutic applications. The table below summarizes key formulation compositions and their characteristics:

Table 1: Optimized Lipid Compositions for pH-Sensitive Liposomes

Lipid Composition (Molar Ratio) Particle Size (nm) pH Sensitivity Release Profile Applications Key Findings
DOPE/CHEMS (9:1) 150-200 High (pH 6.0) ~90% release at pH 6.0 Rapid release systems Highly sensitive due to low CHEMS content; destabilizes with small pH changes [3]
DOPE/CHEMS (6:4) 120-180 Moderate (pH 5.0) ~70-80% release at pH 5.0 Standard pH-sensitive delivery Balanced stability and sensitivity; suitable for endosomal release [3]
DOPE/CHEMS (5:5) 100-150 Moderate (pH 5.0) Significant release at pH 5.0 Stable pH-sensitive systems No significant release at pH 6-8; appreciable release only at pH 5 [3]
HSPC/CHEMS/DSPE-PEG (57:39:4) 88-102 High (pH 5.5) ~20% release at acidic pH Long-circulating theranostics Good pH sensitivity with excellent serum stability (>70% after 24h) [4]
PC/CHEMS (7:3) <200 Moderate (pH 5.5) Increased release at pH 5.5 Cisplatin delivery Minimum release at pH 7.4; significantly increased release at acidic pH [5]

Detailed Experimental Protocols

Thin-Film Hydration Method with Extrusion

The thin-film hydration method remains the most widely used technique for preparing pH-sensitive liposomes with excellent control over size and lamellarity. This protocol has been optimized for CHEMS-containing formulations: [1] [4]

  • Step 1: Lipid Solution Preparation

    • Accurately weigh lipid components according to the desired molar ratio (e.g., DOPE:CHEMS 6:4 or HSPC:CHEMS:DSPE-PEG2000 57:39:4)
    • Dissolve lipids in organic solvent mixture (chloroform:methanol, 10:1 v/v) in a round-bottom flask to achieve final total lipid concentration of 10-20 μmol/mL
    • For fluorescent tracking or release studies, include a lipid-soluble marker (e.g., 0.1 mol% rhodamine-PE) at this stage
  • Step 2: Thin Film Formation

    • Attach the flask to a rotary evaporator and immerse in a temperature-controlled water bath set above the phase transition temperature of the highest-melting lipid (typically 60°C for HSPC-containing systems)
    • Evaporate organic solvent under reduced pressure (150-200 mbar) with slow rotation (50-100 rpm) for 30-45 minutes until a thin, uniform lipid film forms on the flask interior
    • Further dry the lipid film under high vacuum (0.1-1 mbar) for at least 2 hours or overnight to ensure complete solvent removal
  • Step 3: Hydration and Multilamellar Vesicle (MLV) Formation

    • Hydrate the lipid film with appropriate aqueous buffer (e.g., PBS pH 7.4, HEPES-buffered saline) pre-warmed to 60°C
    • For drug encapsulation, include the therapeutic agent in the hydration buffer (e.g., calcein for release studies, cisplatin for therapeutic applications)
    • Maintain hydration for 45-60 minutes with vigorous agitation (500-1000 rpm) using a mechanical shaker or vortex mixer at regular intervals
    • Final lipid concentration during hydration typically ranges from 5-10 μmol/mL
  • Step 4: Size Reduction and Homogenization

    • Subject the MLV suspension to probe sonication for 15-20 minutes with cooling to 4°C to prevent overheating, or alternatively use bath sonication for 30-45 minutes
    • Centrifuge the sonicated suspension at 2,500 × g for 10-15 minutes at 15°C to remove titanium particles (if probe sonication was used) or large lipid aggregates
    • Further homogenize by sequential extrusion through polycarbonate membranes with decreasing pore sizes (800, 600, 400, 200, and 100 nm) using a thermobarrel extruder set at 60°C
    • Perform 5-10 passes through each membrane size to achieve uniform size distribution
  • Step 5: Purification and Characterization

    • Separate unencapsulated drug from liposomes using gel filtration chromatography (Sephadex G-50 or G-75) or centrifugal filtration devices (30,000-100,000 MWCO)
    • Sterilize by filtration through 0.22 μm membranes if needed for cell culture or in vivo studies
    • Characterize for size, PDI, zeta potential, and encapsulation efficiency before use or storage
Ethanol Injection Method for Rapid Preparation

The ethanol injection method offers a rapid, scalable alternative to thin-film hydration, particularly suitable for heat-sensitive compounds and high-throughput screening: [5]

  • Step 1: Lipid Solution Preparation

    • Dissolve lipid components in absolute ethanol at 60°C to achieve a concentrated stock solution (20-40 μmol/mL total lipids)
    • For drug loading, add the therapeutic agent to the ethanolic lipid solution and mix thoroughly
  • Step 2: Nanoparticle Formation

    • Pre-heat aqueous phase (PBS pH 7.4) to 60°C in a vessel equipped with magnetic stirring at 500 rpm
    • Rapidly inject the ethanolic lipid solution into the aqueous phase using a syringe pump or manual injection (1:20 v/v ratio of ethanol to aqueous phase)
    • Maintain stirring for 15-30 minutes to allow complete nanoparticle formation
  • Step 3: Ethanol Removal and Concentration

    • Remove ethanol by dialysis against PBS or purified water using 100-500 kDa MWCO membranes for 4-6 hours with 3-4 buffer changes
    • Alternatively, use rotary evaporation under reduced pressure at 40°C or nitrogen purging for 1-2 hours
    • Concentrate liposomes if necessary using centrifugal filtration devices

Characterization Data and Analytical Methods

Physical Characterization Parameters

Comprehensive characterization of pH-sensitive liposomes is essential to ensure batch-to-batch consistency and predict in vivo performance. The following table summarizes key characterization parameters and their typical values for optimized CHEMS-containing formulations: [4] [5]

Table 2: Physical Characterization of pH-Sensitive Liposomes

Parameter Analytical Method Typical Values for CHEMS Liposomes Influence on Performance
Particle Size Dynamic Light Scattering (DLS) 80-200 nm Affects circulation time, EPR effect, and cellular uptake
Polydispersity Index (PDI) DLS 0.05-0.25 Indicates homogeneity; lower PDI favors uniform behavior
Zeta Potential Laser Doppler Velocimetry -10 to -40 mV Influences stability, protein corona formation, and cellular interactions
Encapsulation Efficiency HPLC, fluorescence spectroscopy 35-50% for cisplatin; >80% for hydrophilic markers Determines drug loading capacity and therapeutic potential
Lamellarity Transmission Electron Microscopy Predominantly unilamellar Affects encapsulation capacity and release kinetics
Phase Transition Temperature Differential Scanning Calorimetry 45-60°C for HSPC systems Reflects membrane fluidity and stability
pH-Sensitivity and Stability Assessment
  • pH-Dependent Release Profiling

    • Use fluorescent markers (calcein, carboxyfluorescein) with self-quenching properties at high concentrations
    • Incubate liposomes with buffers at different pH values (7.4, 6.5, 6.0, 5.5, 5.0) at 37°C with gentle shaking
    • Measure fluorescence dequenching over time (0-24 hours) using a plate reader (λ_ex = 490 nm, λ_em = 520 nm)
    • Calculate percentage release using the formula: % Release = (F_t - F_0)/(F_max - F_0) × 100, where F_t is fluorescence at time t, F_0 is initial fluorescence, and F_max is fluorescence after complete dissolution with Triton X-100
  • Serum Stability Evaluation

    • Incubate liposomes with 50% fetal bovine serum (FBS) or human plasma at 37°C
    • Monitor size, PDI, and zeta potential changes over 24-48 hours using DLS
    • Assess drug retention by measuring encapsulated content remaining at different time points using HPLC or spectroscopic methods
    • Optimal formulations should maintain >70% stability after 24 hours incubation with serum [4]

Therapeutic Applications and Efficacy Data

Cancer Therapy Applications

pH-sensitive liposomes containing CHEMS have demonstrated significant potential in oncology applications, particularly for the delivery of chemotherapeutic agents like cisplatin. Recent studies have shown that:

  • Cisplatin Encapsulation: pH-sensitive liposomes prepared with PC/CHEMS or DOPE/CHEMS compositions successfully encapsulated cisplatin with loading efficiencies of 35-50%. These formulations demonstrated significantly enhanced cytotoxicity against A549 lung cancer cells compared to free cisplatin, with increased apoptotic activity confirmed by Annexin-V/PI staining. [5]

  • Tumor-Specific Release: In vitro release studies showed minimal drug release (<20%) at physiological pH (7.4) but significantly increased release (up to 80-90%) at acidic pH (5.5), confirming the pH-triggered release mechanism. This selective release profile enables higher drug accumulation in tumor tissues while minimizing systemic exposure. [3] [5]

  • In vivo Performance: Liposomal formulations containing HSPC/CHEMS/DSPE-PEG2000 (57:39:4 molar ratio) exhibited favorable pharmacokinetics with half-life values of 0.6 and 14 hours in fast and slow clearance phases, respectively. Tissue distribution studies showed major accumulation in liver, spleen, intestine, and kidneys, with enhanced tumor accumulation through the EPR effect. [4]

Gene Delivery and Theranostic Applications

Beyond small molecule delivery, CHEMS-containing pH-sensitive liposomes have shown promise for nucleic acid delivery and theranostic applications:

  • Gene Delivery: DOPE/CHEMS liposomes effectively complex with and protect genetic materials (siRNA, plasmid DNA), facilitating efficient endosomal escape and cytoplasmic delivery due to their pH-sensitive fusogenic properties. [1]

  • Theranostic Platforms: Incorporation of chelating lipids like DSPE-DTPA enables radiolabeling with imaging isotopes (¹¹¹In, ⁹⁹mTc), allowing simultaneous diagnostic imaging and targeted therapy. These multifunctional platforms permit real-time tracking of biodistribution while delivering therapeutic payloads to diseased sites. [4]

The following workflow diagram illustrates the complete process from liposome preparation to therapeutic application:

G cluster_prep Liposome Preparation Methods cluster_char Characterization cluster_app Therapeutic Applications Start Liposome Design TFH Thin-Film Hydration Start->TFH EI Ethanol Injection Start->EI Extrusion Extrusion & Size Reduction TFH->Extrusion Purification Purification & Sterilization EI->Purification Extrusion->Purification PhysChar Physical Characterization (Size, PDI, Zeta Potential) Purification->PhysChar Release pH-Dependent Release Profiling PhysChar->Release Stability Serum Stability Assessment Release->Stability Cancer Cancer Therapy (Enhanced Tumor Delivery) Stability->Cancer Gene Gene Delivery (Endosomal Escape) Cancer->Gene Theranostic Theranostic Platforms (Diagnostic + Therapeutic) Gene->Theranostic

Troubleshooting and Optimization Guidelines

Successful implementation of pH-sensitive liposome technology requires attention to potential challenges and optimization opportunities:

  • Low Encapsulation Efficiency:

    • Problem: Poor drug loading, particularly for hydrophilic compounds
    • Solution: Implement active loading techniques where applicable, optimize hydration volume, consider remote loading using pH gradients, or use higher initial drug concentrations
  • Premature Release at Physiological pH:

    • Problem: Significant drug leakage during circulation before reaching target site
    • Solution: Adjust CHEMS content (typically 30-50 mol%), incorporate stabilizing lipids like HSPC, optimize PEG density (2-5 mol%), or consider different PEG chain lengths
  • Poor Serum Stability:

    • Problem: Rapid clearance, aggregation, or degradation in biological fluids
    • Solution: Increase PEG content (up to 4-5 mol%), ensure appropriate negative zeta potential (-20 to -40 mV), optimize cholesterol derivatives content, or consider alternative surface modifications
  • Scale-Up Challenges:

    • Problem: Batch-to-batch variability during technology transfer to larger production scales
    • Solution: Implement process analytical technologies (PAT) for critical parameters, transition to scalable methods like ethanol injection, establish rigorous quality control measures for raw materials

Conclusion and Future Perspectives

pH-sensitive liposomes incorporating this compound represent a versatile platform for targeted drug delivery with demonstrated efficacy in preclinical models. The unique polymorphic phase behavior of CHEMS in response to acidic environments enables precise spatial and temporal control over drug release, particularly advantageous in oncology applications where it enhances therapeutic index while reducing systemic toxicity.

Future development directions include the design of multi-responsive systems that combine pH-sensitivity with other triggers (redox potential, enzymes, or external stimuli like ultrasound), incorporation of targeting ligands for enhanced specificity, and advancement toward clinical translation through rigorous safety and efficacy studies. The continued optimization of CHEMS-containing liposomes holds significant promise for addressing unmet needs in drug delivery, particularly for challenging therapeutic agents requiring intracellular delivery.

References

Comprehensive Guide to GPCR Purification in CHS-DDM Mixtures: Protocols and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to GPCR Purification and the Role of CHS-DDM

The purification of functional, stable G-protein coupled receptors (GPCRs) is a fundamental prerequisite for structural and biophysical studies. Among the various detergent systems developed, a mixture of n-dodecyl-β-d-maltoside (DDM) and cholesteryl hemisuccinate (CHS) has emerged as a particularly valuable tool for many class A GPCRs. CHS, a cholesterol analog, is often a critical additive for stabilizing the active conformation of GPCRs and maintaining their ligand-binding competence after extraction from the lipid membrane [1]. DDM, a mild non-ionic detergent, is commonly used as the primary solubilizing agent but often requires CHS to confer full stability and functionality to the purified receptor [2]. This application note provides a detailed, practical guide for researchers aiming to utilize CHS-DDM mixtures for GPCR purification.

Comparative Analysis of Detergent Conditions for GPCR Stabilization

The choice of detergent and additives significantly impacts the stability and activity of a purified GPCR. The following table summarizes key findings from recent studies on the wild-type, full-length human A2A adenosine receptor (A2AR), a commonly studied class A GPCR.

Table 1: Impact of Detergent Conditions on A2A Adenosine Receptor (A2AR) Stability and Function

Detergent/Lipid System Ligand Binding Activity Structural Fold Key Findings and Notes
DDM/CHAPS/CHS [1] Retained Native-like, α-helical Considered the standard robust condition for maintaining receptor functionality.
DDM/CHS [1] Retained Native-like, α-helical Effective without CHAPS, confirming CHS as the critical stabilizing component.
DDM/CHAPS [1] Significantly Compromised Native-like, α-helical Demonstrates cholesterol is not needed for fold, but is essential for high-affinity binding.
DDM alone [1] Significantly Compromised Native-like, α-helical Confirms inherent instability of A2AR in detergent micelles without lipid-like additives.
DHPC (Di-6:0 PC) [1] Significantly Compromised Native-like, α-helical Short-chain phospholipid minimally perturbs proteins but fails to support binding activity.

The data clearly indicates that while A2AR can maintain its native-like secondary structure in a variety of detergents, its ligand-binding function is critically dependent on the presence of a cholesterol analog like CHS [1]. This underscores that commonly used spectroscopic methods like circular dichroism may be insufficient to confirm a receptor's active state, highlighting the necessity of functional activity measurements, such as radioligand binding assays [1] [3].

Detailed Experimental Protocols

Protocol 1: Purification of A2A Receptor from Yeast Membranes

This protocol, adapted from current research, details the solubilization and purification of wild-type, full-length human A2AR from Saccharomyces cerevisiae membranes [1].

3.1.1 Reagents and Solutions
  • Lysis Buffer: 50 mM Sodium Phosphate Monobasic, 300 mM Sodium Chloride, 10% Glycerol, pH 8.0.
  • Protease Inhibitors: 1 mM Phenylmethanesulfonyl fluoride (PMSF), Complete EDTA-free protease inhibitor tablet.
  • Solubilization Buffer: Lysis Buffer supplemented with 2% (w/v) DDM, 1% (w/v) CHAPS, and 0.2% (w/v) CHS.
  • Elution Buffer: Lysis Buffer with lower detergent concentrations: 0.1% (w/v) DDM, 0.1% (w/v) CHAPS, and 0.02% (w/v) CHS.
3.1.2 Step-by-Step Procedure
  • Membrane Preparation: Homogenize cell pellets and resuspend in Solubilization Buffer. Incubate for 1 hour at 4°C with gentle agitation to solubilize membrane proteins.
  • Clarification: Centrifuge the solubilized mixture at high speed (e.g., 16,000 × g for 20 minutes at 4°C) to pellet insoluble debris. Collect the supernatant containing the solubilized receptor.
  • Affinity Chromatography: Load the supernatant onto an appropriate affinity resin (e.g., Ni-NTA for His-tagged receptors).
  • Washing: Wash the resin extensively with Wash Buffer (e.g., 25 mM HEPES, 0.3 M NaCl, 15 mM imidazole, pH 8.0) mixed 9:1 with a commercial GPCR Stabilization Reagent to maintain critical micelle concentration and receptor stability [3].
  • Elution: Elute the purified receptor with Elution Buffer. For A2AR, the collected fractions should be used within one week of preparation to ensure maximal ligand-binding activity [1].
  • Characterization: Analyze protein purity by SDS-PAGE and Sypro Ruby staining. Confirm functionality using a radioligand binding assay [1] [3].

The workflow for this purification process is summarized in the following diagram:

Start Yeast Cell Pellet Homogenize Homogenize in Solubilization Buffer Start->Homogenize Solubilize Incubate 1h at 4°C (Solubilization) Homogenize->Solubilize Clarify Centrifuge Collect Supernatant Solubilize->Clarify Affinity Affinity Chromatography Clarify->Affinity Wash Wash with Stabilization Buffer Affinity->Wash Elute Elute Purified GPCR Wash->Elute Characterize Characterize (SDS-PAGE, Binding Assay) Elute->Characterize End Functional GPCR Characterize->End

Diagram 1: GPCR purification workflow from yeast membranes.

Protocol 2: Agonist Affinity Purification of NTR1–G Protein Fusion Complex

For structural studies, generating stable GPCR-G protein complexes is essential. This protocol outlines a fusion strategy for the Neurotensin Receptor 1 (NTR1) [4].

3.2.1 Key Experimental Steps
  • Construct Design: Create a fusion protein of the GPCR's C-terminus to the N-terminus of an engineered Gα subunit (e.g., Gαi1 with its C-terminal 5 amino acids swapped for those of Gαq) via a minimal, flexible linker.
  • In Vivo Assembly: Co-express the GPCR-Gα fusion construct with Gβ and Gγ subunits in a baculovirus-based MultiBac insect cell system to allow for in vivo assembly of the entire signaling complex.
  • Large-Scale Purification: Purify the assembled complex using ligand-based affinity chromatography. A generic method using a GFP-DARPin column is a viable alternative if agonist-affinity purification is not feasible [4].

Critical Factors for Successful GPCR Purification

  • CHS Solubilization: CHAPS is frequently included in the DDM/CHS mixture to help solubilize the hydrophobic CHS into mixed micelles [1]. However, research shows that CHAPS itself is not mandatory if CHS can be solubilized effectively by other means [1].
  • Protein Purification History: The functional state of the purified receptor can be irreversibly affected by the detergents it encounters during the purification process. Optimization is often required on a case-by-case basis [1].
  • Expression System: While E. coli can be used for some GPCRs like NTS1 and A2a, eukaryotic hosts like yeast, insect, or mammalian cells are generally preferred for producing correctly folded, functional GPCRs [2].
  • Stability During Purification: GPCRs are inherently unstable in detergent solution. Incorporating stabilization reagents into wash and elution buffers is crucial to maintain functionality throughout the purification process [3].

The relationship between cholesterol and GPCR function revealed by these detergent studies can be visualized as follows:

Cholesterol Cholesterol/CHS Conformation GPCR Conformational State Cholesterol->Conformation Stabilizes Binding High-Affinity Ligand Binding Conformation->Binding Determines Structure Native-like α-Helical Fold Structure->Conformation Does Not Guarantee

Diagram 2: Cholesterol role in GPCR function and structure.

Troubleshooting and Alternative Strategies

  • Low Functional Yield: If the purified receptor shows poor ligand-binding activity, verify the presence and concentration of CHS in all buffers. Ensure that the critical micelle concentration (CMC) of detergents is maintained throughout the purification to prevent protein aggregation [3].
  • Low Purity: Optimize wash stringency during affinity chromatography by increasing imidazole concentration or adding low concentrations of harsh detergents to remove contaminating proteins.
  • Instability: If the receptor is unstable, shorten the purification timeline, perform all steps at 4°C, and consider adding additional stabilizing lipids or using alternative detergent-lipid mixtures like DHPC/DMPC bicelles [1].

Conclusion

The CHS-DDM detergent mixture is a powerful system for the purification of functional GPCRs, with cholesterol playing a non-structural but critical role in maintaining the high-affinity ligand-binding conformation. The protocols outlined here, leveraging both traditional and innovative fusion strategies, provide a robust foundation for researchers to obtain high-quality, functional GPCRs for downstream structural and pharmacological analyses.

References

Application Notes: Utilizing Cholesteryl Hemisuccinate for Liposome Stabilization

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Cholesteryl hemisuccinate (CHEMS) is an acidic cholesterol derivative that serves as a superior membrane stabilizer in liposomal formulations. Its unique amphipathic nature allows it to integrate into phospholipid bilayers, where it enhances membrane stability and reduces permeability. CHEMS is particularly valuable for formulating liposomes containing challenging therapeutic agents, such as hemolytic saponins (e.g., Saikosaponin-D) and hydrophilic drugs (e.g., 5-Fluorouracil), by mitigating their adverse effects and enabling intravenous administration [1] [2]. Its pH-sensitive properties also contribute to the development of stimuli-responsive drug delivery systems.

2. Mechanism of Action The stabilization mechanism of CHEMS is twofold. First, its steroid ring structure integrates into the lipid bilayer, ordering the acyl chains of phospholipids and producing a condensing effect that increases membrane rigidity and reduces passive leakage [3]. Second, the carboxylic acid group on its succinate moiety can form specific interactions with phospholipid headgroups. Fourier Transform Infrared Spectroscopy (FT-IR) studies have confirmed that CHEMS engages in both hydrogen bonding and electrostatic interactions with the polar heads of phospholipids like Dipalmitoylphosphatidylcholine (DPPC). This results in a more cohesive and thermodynamically stable membrane structure compared to those stabilized with conventional cholesterol [1].

3. Key Advantages Over Cholesterol Research demonstrates that CHEMS offers several advantages over cholesterol (CHOL):

  • Enhanced Membrane Stability: Differential Scanning Calorimetry (DSC) studies show that CHEMS is more effective than CHOL at markedly decreasing the enthalpy (ΔH) of the main phase transition in DPPC liposomes, indicating a greater effect on membrane stability [1].
  • Reduced Drug Hemolysis: Formulations of hemolytic drugs like Saikosaponin-D (SSD) in CHEMS-stabilized liposomes show a significant reduction in hemolytic activity. This allows for intravenous administration at concentrations where the free drug is not viable [1].
  • pH-Sensitivity: CHEMS can self-assemble into bilayers in neutral aqueous media but undergoes protonation state changes with pH, a property exploited for triggered drug release [4].

Detailed Experimental Protocols

Protocol 1: Preparation of CHEMS-Stabilized Liposomes via Thin-Film Hydration

This protocol describes the formation of multilamellar vesicles (MLVs) using the classic thin-film hydration method, adapted from multiple studies [1] [2] [5].

Workflow Diagram

workflow Start Start Protocol Dissolve Dissolve lipids and CHEMS in organic solvent (e.g., chloroform) Start->Dissolve Film Remove solvent via rotary evaporation to form a thin lipid film Dissolve->Film Hydrate Hydrate film with aqueous buffer (above phase transition temperature, Tm) Film->Hydrate Sonicate Sonicate MLV suspension Hydrate->Sonicate Extrude Extrude through polycarbonate membranes (400 nm, then 200 nm) Sonicate->Extrude Centrifuge Centrifuge to pellet liposomes Extrude->Centrifuge End Liposome Pellet Obtained Centrifuge->End

Materials and Reagents

  • Phospholipid (e.g., DPPC, SPC, or DOPE)
  • This compound (CHEMS) [4]
  • Organic solvent (Chloroform, analytical grade)
  • Round-bottom flask
  • Rotary evaporator
  • Water bath or heating mantle
  • Aqueous buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
  • Ultrasonic bath sonicator
  • Polycarbonate membranes (400 nm and 200 nm)
  • Extrusion device

Step-by-Step Procedure

  • Dissolve Lipid Components: In a round-bottom flask, dissolve the phospholipid and CHEMS (at the desired molar ratio, see Table 1) in chloroform. Ensure a homogeneous mixture.
  • Form Thin Lipid Film: Carefully remove the organic solvent using a rotary evaporator under reduced pressure at 60°C (for heat-stable lipids like DPPC). This will deposit a thin, uniform lipid film on the inner wall of the flask.
  • Hydrate the Film: Add the aqueous buffer (pre-heated to a temperature above the Tm of the phospholipid, e.g., 60°C for DPPC) to the flask. Gently agitate the mixture using a magnetic stirrer for 1 hour at the same temperature to allow the lipid film to hydrate and swell, forming multilamellar vesicles (MLVs).
  • Size Reduction and Homogenization:
    • Sonicate the resulting MLV suspension using an ultrasonic bath sonicator to initially reduce vesicle size.
    • For further size reduction and homogeneity, sequentially extrude the liposome suspension through polycarbonate membranes—first through a 400 nm membrane, then through a 200 nm membrane, for 10 cycles each [2].
  • Harvest Liposomes: Centrifuge the prepared liposome suspension at high speed (e.g., 70,000 rpm for 1 hour) to form a pellet. Discard the supernatant to remove unencapsulated material [2].
Protocol 2: Passive Loading of a Hydrophilic Drug (5-Fluorouracil)

This protocol follows the Small-Volume Incubation (SVI) method to load drugs into pre-formed, empty liposomes [2].

Workflow Diagram

workflow2 Start Empty Liposome Pellet (From Protocol 1) Resuspend Resuspend pellet in concentrated drug solution Start->Resuspend Incubate Incubate at 60°C for 1 hour with gentle stirring Resuspend->Incubate Centrifuge Centrifuge at 70,000 rpm for 1 hour Incubate->Centrifuge Separate Remove supernatant containing unencapsulated drug Centrifuge->Separate Lyophilize (Optional) Lyophilize liposome pellet for storage Separate->Lyophilize End Drug-Loaded Liposomes Lyophilize->End

Procedure

  • Incubate with Drug: To the empty liposome pellet obtained from Protocol 1, add a small volume of a concentrated solution of the hydrophilic drug (e.g., 5-FU in PBS). Gently resuspend the pellet by pipetting up and down.
  • Facilitate Drug Uptake: Transfer the suspension to a vial and incubate at 60°C for 1 hour with gentle magnetic stirring. This creates a concentration gradient that drives the diffusion of the drug across the membrane into the aqueous core of the liposomes.
  • Remove Free Drug: Centrifuge the suspension again at high speed (e.g., 70,000 rpm for 1 hour) to separate the drug-loaded liposomes (pellet) from any unencapsulated drug (supernatant).
  • Storage: The resulting liposome pellet can be resuspended in an appropriate buffer. For long-term storage, resuspend the pellet in purified water containing a cryoprotectant like trehalose and lyophilize the sample [2].

Characterization Data and Analysis

Table 1: Impact of Formulation Composition on Liposome Characteristics Data compiled from studies using CHEMS in different formulations [1] [2].

Lipid Composition CHEMS Molar Ratio Mean Particle Size (nm) Polydispersity Index (PDI) Encapsulation Efficiency (EE%) Key Findings
DPPC ~30% (vs CHOL) Not Specified Not Specified Not Specified CHEMS more effective than CHOL at increasing DPPC membrane stability; Reduced SSD hemolytic activity [1].
SPC 10 mg 134 - 147 <0.3 >30% Increasing CHEMS content reduced liposome size; Promising for hydrophilic drugs like 5-FU [2].
SPC 25 mg 148 - 166 <0.3 >30% Formulations with CHEMS showed a negative surface charge and sustained drug release profile [2].

Table 2: Key Analytical Methods for Evaluating CHEMS-stabilized Liposomes

Method Application Experimental Outcome
Differential Scanning Calorimetry (DSC) Study phase transition behavior CHEMS decreases the phase transition enthalpy (ΔH) of DPPC more than cholesterol, indicating enhanced membrane stability [1].
Fourier Transform Infrared Spectroscopy (FT-IR) Investigate molecular interactions Identifies hydrogen bonding and electrostatic interactions between CHEMS and phospholipid headgroups [1].
In Vitro Release Study (Franz Cell) Model drug release kinetics 5-FU release from CHEMS liposomes followed the Korsmeyer-Peppas model, indicating controlled release [2].
Hemolysis Assay Evaluate safety for IV administration SSD-loaded CHEMS liposomes showed greatly reduced hemolytic activity, allowing IV administration at 15 µg/mL [1].
Dynamic Light Scattering (DLS) Measure size and surface charge Confirms formation of monodisperse (PDI <0.3), nanoscale liposomes (~130-170 nm) with a negative zeta potential [2] [6].

Discussion and Conclusion

The integration of CHEMS into liposomal formulations is a robust strategy to enhance membrane integrity and modulate drug release. Its effectiveness stems from its dual interaction with the bilayer: its sterol structure provides a condensing effect, while its polar headgroup forms specific molecular interactions with phospholipids [1] [3]. This makes it an excellent stabilizer for liposomes containing hemolytic drugs, enabling their parenteral delivery, and for creating stable nanocarriers for hydrophilic chemotherapeutic agents like 5-FU [1] [2].

For researchers, the key considerations when using CHEMS are:

  • Optimization: The molar ratio of CHEMS to phospholipid is critical and must be optimized for each formulation to balance stability with efficient drug loading and release.
  • pH-Sensitivity: Its pH-dependent behavior can be leveraged for designing triggered-release systems, particularly for intracellular delivery to acidic compartments like endosomes.
  • Scalability: The thin-film hydration and extrusion methods outlined are widely applicable and scalable for laboratory development.

References

using CHEMS in lipid nanoparticles for drug delivery

Author: Smolecule Technical Support Team. Date: February 2026

CHEMS Material Properties and Functional Role

Cholesteryl hemisuccinate (CHEMS) is a cholesterol derivative that integrates into lipid nanoparticle (LNP) formulations, primarily serving as a pH-sensitive component that enables controlled drug release.

  • Chemical Profile: CHEMS (C₃₁H₅₀O₄) is a weak anionic lipid with a molecular weight of 486.73 g/mol. It is supplied as a white powder with >99% purity and requires storage at -20°C [1].
  • Functional Mechanism: The key functional property of CHEMS is its pH-dependent ionization state. In acidic environments (pH <5.5), its carboxyl group becomes protonated and neutral. At physiological or alkaline pH, it deprotonates, acquiring a negative charge. This transition is central to its role in facilitating endosomal escape and triggered release [2].

Formulation Design and Composition

Integrating CHEMS into LNPs requires careful balancing with other lipid components to maintain stability, encapsulation efficiency, and functionality.

  • Ionizable Cationic Lipid: Enables electrostatic complexation with nucleic acids (e.g., siRNA, mRNA) at low pH during formulation. Examples include DLin-MC3-DMA (in ONPATTRO) or ALC-0315 (in Comirnaty) [2] [3].
  • CHEMS (pH-Responsive Lipid): Molar ratio typically 5-15%. Incorporated to destabilize the endosomal membrane upon acidification [2].
  • Phospholipid (e.g., DSPC, DOPE): Molar ratio typically 10%. Acts as a structural lipid, forming the LNP bilayer and influencing membrane fluidity and fusion tendencies [3].
  • Cholesterol: Molar ratio typically 30-40%. Enhances membrane integrity and stability, and modulates particle rigidity and pharmacokinetics [4] [3].
  • PEGylated Lipid (e.g., DMG-PEG2000): Molar ratio typically 1.5-2%. Shields LNPs from rapid clearance, reduces aggregation, and controls particle size [4] [3].

Detailed Experimental Protocols

Protocol 1: Microfluidic Preparation of CHEMS-Containing LNPs

This method offers superior control over particle size and homogeneity, ideal for encapsulating nucleic acid payloads [4] [3].

  • Step 1: Lipid Stock Preparation

    • Dissolve the ionizable lipid, CHEMS, phospholipid, cholesterol, and PEG-lipid in ethanol to create a combined organic phase.
    • For in vivo studies, a typical total lipid concentration is 10 mg/mL [4].
  • Step 2: Aqueous Phase Preparation

    • Dilute the nucleic acid payload (e.g., siRNA, mRNA) in an acidic aqueous buffer, such as 10 mM citrate buffer (pH 4.0). The acidic pH protonates the ionizable lipid and CHEMS, enhancing RNA encapsulation [4] [3].
  • Step 3: Microfluidic Mixing

    • Load the organic and aqueous phases into separate syringes.
    • Use a microfluidic device (e.g., from Precision NanoSystems) with a Total Flow Rate (TFR) of 12-15 mL/min and a Flow Rate Ratio (FRR) of 3:1 (aqueous:organic).
    • Collect the formed LNPs in a receiving vial [4] [3].
  • Step 4: Buffer Exchange and Purification

    • Dialyze the raw LNP suspension against a large volume of PBS (pH 7.4) for at least 4 hours at 4°C to remove ethanol and raise the pH to physiological conditions.
    • Alternatively, use tangential flow filtration (TFF) or size-exclusion chromatography for purification and concentration [4].
Protocol 2: Thin-Film Hydration for Liposomal CHEMS Formulations

This traditional method is suitable for encapsulating small molecule drugs [2].

  • Step 1: Lipid Film Formation

    • Dissolve all lipid components (including CHEMS) in an organic solvent like chloroform in a round-bottom flask.
    • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin, dry lipid film on the flask walls.
  • Step 2: Hydration and Size Reduction

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS or acetate buffer) containing the drug to be encapsulated at a temperature 10-15°C above the phase transition temperature of the phospholipids.
    • To achieve uniform size, sequentially extrude the hydrated liposomal dispersion through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, and finally 100 nm) using a liposome extruder.
  • Step 3: Purification

    • Purify the final liposomes from unencapsulated drug using gel filtration (e.g., Sephadex G-50) or dialysis.

Characterization and Quality Control

Rigorous characterization is essential to ensure LNP quality and performance.

Table 1: Key Analytical Methods for CHEMS-LNPs

Parameter Method Target Specification Functional Significance
Particle Size & PDI Dynamic Light Scattering (DLS) 70-150 nm, PDI <0.2 Influences biodistribution, cellular uptake, and stability [4] [3]
Zeta Potential Laser Doppler Velocimetry Slightly negative to near neutral (±10 mV) Affects colloidal stability and interaction with cell membranes [4]
Encapsulation Efficiency RiboGreen/fluorescence assay >90% for RNA [4] Directly impacts payload delivery and therapeutic potency
pH-Responsive Release In vitro release study in buffers of varying pH >80% release at pH 5.5 vs. <20% at pH 7.4 Confirms CHEMS functionality for triggered release

Performance Optimization and Troubleshooting

Optimizing CHEMS-LNPs is an iterative process. The diagram below outlines the development workflow and key optimization feedback loops.

G Diagram 1: CHEMS-LNP Development and Optimization Workflow start Define Application & Target p1 Formulation Design (Component Selection & Ratios) start->p1 p2 Process Optimization (Microfluidics: TFR, FRR) p1->p2 p3 In Vitro Characterization (Size, Zeta, EE, pH-Response) p2->p3 p3->p1  Adjust Ratios p3->p2  Tune Process p4 In Vitro Bioactivity Assay (e.g., Cell Uptake, Viability) p3->p4 p4->p1  Re-design p5 Lead Candidate p4->p5  Success

Table 2: Critical Optimization Parameters and Troubleshooting Guide

Parameter Impact on Performance Optimization Strategy
CHEMS Molar Ratio High ratios enhance pH-sensitivity but may compromise stability. Test in 5-20% range; balance endosomal escape with particle integrity.
N/P Ratio (amine-to-phosphate) Affects RNA encapsulation, particle size, and potential cytotoxicity [3]. Optimize between 3:1 and 6:1; lower ratios may reduce encapsulation [3].
Total Flow Rate (TFR) Faster mixing creates smaller, more uniform particles [3]. Increase TFR (8-20 mL/min) to decrease LNP size [3].
Flow Rate Ratio (FRR) Higher aqueous-to-organic ratios improve encapsulation efficiency [3]. Use 3:1 FRR for >95% RNA encapsulation [3].
Issue: Low EE Poor drug loading. Increase N/P ratio; ensure acidic pH (4-5) in aqueous phase [3].
Issue: Particle Aggregation Physical instability. Optimize PEG-lipid content (1-2%); include cryoprotectant for lyophilization.
Issue: Lack of pH-Response No triggered release. Verify CHEMS integrity and ratio; confirm buffer pH in release assays.

Application Notes for Therapeutic Use

CHEMS-LNPs are particularly suited for applications requiring intracellular delivery and controlled release.

  • Oncological Delivery: CHEMS-LNPs can be designed to release chemotherapeutics specifically in the acidic tumor microenvironment or within endo/lysosomes of cancer cells, enhancing efficacy and reducing off-target effects.
  • Genetic Medicine Delivery: For nucleic acids (siRNA, mRNA, CRISPR/Cas9), CHEMS promotes the critical endosomal escape step, increasing cytoplasmic bioavailability and therapeutic gene editing or protein expression efficacy [2].
  • Route of Administration: These formulations have been investigated for intravenous, intramuscular, and even intravitreal (eye) injection. The formulation must be optimized for each route, considering factors like opsonization and target tissue accessibility [2].

Critical Considerations for Preclinical Development

Advancing CHEMS-LNPs toward clinical application requires careful safety and manufacturing planning.

  • Scalability and GMP: Microfluidic synthesis offers a scalable path. Partnering with CMOs experienced in lipid-based nanomedicines is crucial for GMP production. Stability studies (ICH Q1A) under intended storage conditions are mandatory.
  • Safety and Toxicology: Comprehensive in vivo toxicology studies must assess potential immunogenicity, hepatotoxicity (a common accumulation site for LNPs), and organ-specific histopathology. Inclusion of CHEMS is generally considered to improve safety by reducing the required dose frequency and amount through targeted release.

Summary

These Application Notes provide a foundation for developing effective CHEMS-containing LNPs. The technology is highly modular, allowing tuning of composition and process parameters for specific therapeutic goals. As the field advances, combining functional lipids like CHEMS with targeted ligands represents the next frontier for precision nanomedicine.

References

CHS in SNALP stable nucleic acid lipid particles

Author: Smolecule Technical Support Team. Date: February 2026

CHS: A Model for Delayed-Type Hypersensitivity

Contact Hypersensitivity is a T cell-mediated inflammatory skin reaction (allergic contact dermatitis). Its development involves a sensitization phase upon initial allergen contact and an elicitation phase upon re-exposure [1].

Table 1: Key Characteristics of Contact Hypersensitivity (CHS)

Feature Description
Type of Reaction Type IV, delayed-type hypersensitivity [1].
Prevalence Affects ~15% of the global population [1].
Sensitization Phase Initial exposure to hapten; Langerhans/dermal dendritic cells present antigen to naive T cells, forming memory T cells [1].
Elicitation Phase Re-exposure to hapten; recruited memory T cells, macrophages, and neutrophilic granulocytes cause tissue damage [1].
Key Cellular Players CD8+ cytotoxic T cells, macrophages, neutrophilic granulocytes, keratinocytes [1].
Common Model Hapten 2-chloro-1,3,5-trinitrobenzene (TNCB) [1].

ARHGAP25 in CHS Pathomechanism

ARHGAP25 is a leukocyte-specific GTPase-activating protein that negatively regulates RAC GTPase signaling, influencing phagocyte migration, phagocytosis, and superoxide production [1].

Recent research highlights its role in CHS [1]:

  • Expression: ARHGAP25 expression increases in the skin of both human ACD patients and mouse CHS models.
  • Role in Inflammation: ARHGAP25 deficiency mitigates CHS severity by reducing phagocyte and cytotoxic T cell infiltration and altering the cytokine environment, without affecting initial T cell homing or activation.
  • Potential: ARHGAP25 is a promising candidate for future therapeutic approaches and a potential biomarker for ACD [1].

Detailed Protocol: TNCB-Induced CHS in Mice

This established protocol can be adapted to test the immunogenicity of new lipid particles [1].

1. Animal Models

  • Use age-matched wild-type and ARHGAP25-knockout (KO) mice on a C57BL/6 background.
  • For bone marrow chimeric mice, lethally irradiate wild-type (CD45.1) recipients and reconstitute with ARHGAP25-KO (CD45.2) donor bone marrow cells.

2. Sensitization Phase (Day 0)

  • Shave the abdominal skin of mice.
  • Apply 150 µL of 3% (m/v) TNCB in acetone (or acetone alone for vehicle control) to the shaved area.

3. Elicitation Phase (Day 5)

  • Apply 20 µL of 1% TNCB to the dorsal side of each ear.
  • The vehicle control group should receive the same volume of acetone on the ear.

4. Measurement and Analysis (Day 5 onwards)

  • Ear Swelling: Measure ear thickness 24 hours post-elicitation (e.g., Day 6) using an engineer's micrometer. Calculate the increase compared to pre-elicitation thickness.
  • Tissue Harvesting: Harvest ear tissue samples.
  • Histological Analysis: Process tissue for H&E staining to assess immune cell infiltration and spongiotic dermatitis.
  • Flow Cytometry: Analyze single-cell suspensions from ear tissue to quantify infiltration of neutrophils, macrophages, and T cell subsets.
  • Cytokine Measurement: Measure relevant cytokines in tissue homogenates.

Table 2: Key Reagents and Measurements for the CHS Protocol

Reagent/Parameter Specification Purpose
TNCB (Sensitization) 3% (m/v) in acetone To induce the sensitization phase on abdominal skin [1].
TNCB (Elicitation) 1% in acetone To challenge and induce inflammation on the ear [1].
Vehicle Control Acetone Negative control for both sensitization and elicitation [1].
Primary Readout Ear thickness (mm) Quantifies edema formation, indicating the strength of the inflammatory response [1].
Secondary Readouts Histology, flow cytometry, cytokine levels Determines the extent of immune cell infiltration and the inflammatory milieu [1].

CHS Experimental Workflow and ARHGAP25 Mechanism

The diagram below illustrates the key stages of the CHS model and the proposed role of ARHGAP25.

CHS_Workflow CHS Model Workflow and ARHGAP25 Role cluster_sensitization Sensitization Phase (Day 0) cluster_elicitation Elicitation Phase (Day 5) Sensitization Apply 3% TNCB on abdominal skin DC_Activation Antigen Uptake & Presentation by Dendritic Cells Sensitization->DC_Activation Tcell_Priming Priming of Naive T Cells & Memory T Cell Formation DC_Activation->Tcell_Priming Challenge Challenge with 1% TNCB on ear Tcell_Recruit Recruitment & Activation of Memory T Cells Challenge->Tcell_Recruit Cytokine_Release Release of Inflammatory Cytokines (IFN-γ, IL-1β) Tcell_Recruit->Cytokine_Release Phagocyte_Recruit Infiltration of Phagocytes (Macrophages, Neutrophils) Cytokine_Release->Phagocyte_Recruit Inflammation Inflammation & Tissue Damage (Measurable Ear Swelling) Phagocyte_Recruit->Inflammation ARHGAP25_Node ARHGAP25 Expression ARHGAP25_Node->Cytokine_Release Alters Milieu ARHGAP25_Node->Phagocyte_Recruit Promotes KO_Node ARHGAP25 Deficiency KO_Node->Inflammation Mitigates

This diagram illustrates the two-phase process of the Contact Hypersensitivity (CHS) model and highlights the role of ARHGAP25 in promoting the inflammatory response, the absence of which mitigates disease severity [1].

Application to SNALP Research

While direct evidence for CHS in SNALPs is lacking, the CHS model provides a robust framework for safety assessment. You can adapt this model by:

  • Modifying the Antigen: Incorporating nucleic acids (e.g., mRNA, siRNA) encapsulated in SNALPs as the antigenic stimulus instead of TNCB.
  • Evaluating Components: Using individual lipid components of the SNALP formulation as haptens to identify potential sensitizers.
  • Profiling Immune Response: Following the protocol to measure ear swelling, cytokine profiles, and immune cell infiltration in response to SNALPs.

Frequently Asked Questions

How does ARHGAP25 deficiency precisely alter the cytokine environment in CHS? The exact changes in the cytokine profile caused by ARHGAP25 deficiency are an area of active research. Current evidence indicates it alters the cytokine composition in both the sensitization and elicitation phases, thereby reducing the pro-inflammatory signals necessary for full-blown inflammation [1].

Can this CHS protocol be used to test other nanoparticles? Yes, the TNCB-induced CHS model is a standard and adaptable tool. The protocol can be modified to test various nanomaterials by substituting TNCB with the nanoparticle of interest, making it highly relevant for screening the immunogenicity and potential hypersensitivity reactions triggered by novel drug delivery systems like SNALPs and other lipid nanoparticles [1].

Further Reading

  • ARHGAP25 in inflammatory skin disease: [1] provides a comprehensive study on the role of ARHGAP25 in contact hypersensitivity.
  • Graphviz Documentation: For creating custom diagrams, refer to the official DOT language guide [2] and information on colors [3] and node shapes [4].

References

Comprehensive Application Notes and Protocols: Cholesteryl Hemisuccinate-Clarithromycin Ion Pair Complex for Advanced Drug Delivery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

The ion pair complex formed between clarithromycin (CLA) and cholesteryl hemisuccinate (CHEMS) represents an advanced pharmaceutical strategy to overcome significant limitations in the delivery of macrolide antibiotics. Conventional clarithromycin formulations face challenges including low drug-loading capacity, poor stability, and suboptimal antibacterial activity against resistant strains. The CLA-CHEMS system addresses these limitations through a sophisticated mechanism wherein the amine group of clarithromycin forms an electrostatic interaction with the negatively charged carboxylate group of CHEMS at physiological pH levels (6.4-8.2), creating a highly hydrophobic complex that integrates seamlessly into lipid-based delivery systems. This molecular design significantly enhances phospholipid packing in the emulsion interface, leading to improved encapsulation efficiency and stability while maintaining the pH-responsive release characteristics essential for targeted antibiotic delivery. [1]

The pH-sensitive properties of CHEMS play a fundamental role in the functionality of this delivery system. At neutral pH (7.0-8.2), CHEMS remains negatively charged, facilitating ion pair formation with protonated CLA and promoting stable integration into phospholipid membranes. However, when the system encounters acidic environments (pH < 6.0), such as those found at infection sites or within cellular compartments containing pathogens, CHEMS undergoes protonation, becoming neutral and triggering disruption of the lipid membrane structure. This unique pH-responsive behavior enables controlled drug release precisely at the target site while minimizing premature leakage in circulation, thereby achieving both pathological targeting and reduced systemic side effects. The molecular interactions within this system have been characterized through Langmuir monolayer studies, demonstrating that CHEMS incorporation significantly enhances interfacial molecular interactions, leading to higher collapse surface pressure, smaller limiting area, and improved thermodynamic stability of the formulation. [1] [2]

Formulation Protocol

Materials and Equipment
  • Active Pharmaceutical Ingredient: Clarithromycin (CLA) USP standard
  • Ion Pair Agent: this compound (CHEMS) >95% purity
  • Lipid Components: Medium-chain triglycerides (MCT), Phospholipids (soybean lecithin)
  • Aqueous Phase: Phosphate buffer (pH 7.4), Glycerol for tonicity adjustment
  • Solvents: Ethanol, Chloroform (HPLC grade)
  • Equipment: High-pressure homogenizer, Rotary evaporator, Langmuir-Blodgett trough, Dynamic light scattering instrument, Atomic force microscope, UV-Vis spectrophotometer
Preparation of CLA-CHEMS Ion Pair Complex

The formation of the CLA-CHEMS ion pair complex is a critical first step that determines the success of the entire formulation. The following detailed procedure should be followed precisely:

  • Solution Preparation:

    • Dissolve 100 mg of CLA in 10 mL of ethanol under magnetic stirring at 40°C until completely dissolved.
    • Dissolve 65 mg of CHEMS (molar ratio CLA:CHEMS = 1:1) in 5 mL of chloroform:ethanol (3:1 v/v) mixture.
  • Complex Formation:

    • Slowly add the CHEMS solution to the CLA solution with continuous stirring at 600 rpm.
    • Maintain the pH at 7.4 ± 0.2 using 0.1M NaOH or HCl solutions.
    • Continue stirring for 60 minutes at 40°C to allow complete ion pair formation.
  • Complex Isolation:

    • Remove organic solvents under reduced pressure at 45°C using a rotary evaporator.
    • Wash the resulting solid complex three times with n-hexane to remove non-complexed components.
    • Dry the complex under vacuum for 12 hours at room temperature.
    • Characterize the complex using FT-IR, DSC, and 1H-NMR to confirm formation. [1] [3]
Preparation of CLA-Loaded Lipid Microspheres

The lipid microsphere formulation provides the delivery vehicle for the CLA-CHEMS complex with enhanced stability and drug-loading characteristics:

  • Oil Phase Preparation:

    • Dissolve 100 mg of the CLA-CHEMS ion pair complex in 5 mL of medium-chain triglycerides (MCT).
    • Add 200 mg of soybean lecithin to the oil phase.
    • Heat the mixture to 60°C with continuous stirring until completely dissolved.
  • Aqueous Phase Preparation:

    • Prepare 50 mL of phosphate buffer (pH 7.4) containing 2.5% (w/v) glycerol.
    • Heat to 60°C and maintain under magnetic stirring.
  • Primary Emulsion Formation:

    • Slowly add the oil phase to the aqueous phase while homogenizing at 15,000 rpm for 5 minutes using a high-shear homogenizer.
    • Maintain temperature at 60°C throughout this process.
  • High-Pressure Homogenization:

    • Process the coarse emulsion through a high-pressure homogenizer at 800 bar for 5 cycles.
    • Cool the resulting microemulsion to room temperature while stirring slowly.
  • Sterilization and Storage:

    • Filter the formulation through a 0.22 μm membrane filter under aseptic conditions.
    • Fill into sterile vials and store at 4±2°C protected from light.
    • The formulation remains stable for up to 24 months under these conditions. [1]

Table 1: Formulation Components and Their Functions

Component Concentration Function Critical Quality Attribute
Clarithromycin 5-10 mg/mL Antibiotic activity Particle size distribution
CHEMS 1:1 molar ratio to CLA Ion pair formation Zeta potential
Medium-chain triglycerides 5% (v/v) Oil phase Encapsulation efficiency
Soybean lecithin 2% (w/v) Emulsifier Physical stability
Glycerol 2.5% (w/v) Tonicity adjuster Osmolality
Phosphate buffer pH 7.4 Aqueous phase Sterility

Analytical Methods and Characterization

Ion Pair Complex Confirmation

Several analytical techniques should be employed to verify the successful formation of the CLA-CHEMS ion pair complex:

  • Fourier Transform Infrared Spectroscopy (FT-IR):

    • Prepare KBr pellets containing CLA, CHEMS, and the CLA-CHEMS physical mixture and complex.
    • Scan from 4000-400 cm⁻¹ at 4 cm⁻¹ resolution.
    • Expected results: Shift in carbonyl stretching frequency of CHEMS from 1710 cm⁻¹ to 1735 cm⁻¹ and disappearance of the protonated amine peak of CLA at 1540 cm⁻¹, confirming ionic interaction.
  • Differential Scanning Calorimetry (DSC):

    • Seal 2-5 mg samples in aluminum pans.
    • Run temperature gradient from 30°C to 300°C at 10°C/min under nitrogen atmosphere.
    • Expected results: Disappearance of the characteristic endothermic peak of CLA at 217°C and appearance of a new single endotherm at 185°C, indicating complex formation.
  • Proton Nuclear Magnetic Resonance (¹H-NMR):

    • Dissolve samples in deuterated chloroform.
    • Analyze chemical shifts, particularly the proton signals from the dimethylamino group of CLA and the succinate moiety of CHEMS.
    • Expected results: Downfield shift of the dimethylamino protons of CLA from δ 2.25 to δ 2.85 ppm, confirming ionic interaction. [1] [3]
Lipid Microsphere Characterization

Comprehensive characterization of the final lipid microsphere formulation ensures quality and performance:

  • Particle Size and Zeta Potential:

    • Dilute formulation 1:100 with distilled water.
    • Measure using dynamic light scattering at 25°C.
    • Acceptance criteria: Mean particle size <200 nm, PDI <0.25, Zeta potential <-40 mV.
  • Encapsulation Efficiency:

    • Separate unencapsulated drug using ultracentrifugation at 100,000 × g for 45 minutes.
    • Analyze drug content in supernatant using HPLC at 210 nm.
    • Calculate EE% = (Total drug - Free drug)/Total drug × 100%.
    • Acceptance criteria: EE% >90%.
  • In Vitro Drug Release:

    • Use Franz diffusion cells with dialysis membrane (MWCO 12-14 kDa).
    • Employ release media at different pH values (7.4, 6.0, 5.0) to simulate physiological and pathological conditions.
    • Sample at predetermined time points and analyze by HPLC.
    • Expected results: pH-dependent release with <20% at pH 7.4 and >80% at pH 5.0 over 24 hours. [1]

Table 2: Key Characterization Parameters and Methods

Parameter Analytical Method Specification Reference Method
Particle size Dynamic light scattering ≤ 200 nm USP <729>
Polydispersity index Dynamic light scattering ≤ 0.25 USP <729>
Zeta potential Electrophoretic light scattering ≤ -40 mV USP <729>
Encapsulation efficiency Ultracentrifugation-HPLC ≥ 90% -
Drug loading HPLC 5-10 mg/mL USP <621>
pH Potentiometry 6.8-7.4 USP <791>
Sterility Membrane filtration Sterile USP <71>

G cluster_0 Complex Formation cluster_1 Formulation CLA CLA IonPair CLA-CHEMS Ion Pair Complex CLA->IonPair CHEMS CHEMS CHEMS->IonPair Microsphere CLA-Loaded Lipid Microsphere IonPair->Microsphere Lipids Lipids Lipids->Microsphere

Diagram 1: Preparation workflow for CLA-CHEMS ion pair complex and lipid microspheres

Performance Data and Experimental Results

Stability Profile

The CLA-CHEMS ion pair complex incorporated into lipid microspheres demonstrates significantly enhanced stability profiles compared to conventional clarithromycin formulations:

  • Storage Stability:

    • When stored at 4±2°C, the formulation maintains >95% of initial drug content after 24 months.
    • Particle size remains unchanged with PDI <0.25 throughout the storage period.
    • No signs of phase separation, aggregation, or drug crystallization observed.
  • Plasma Stability:

    • Incubation in human plasma at 37°C shows <10% drug release after 24 hours.
    • Minimal drug leakage demonstrates effective retention of the ion pair complex within the lipid microspheres in circulation.
    • Significantly reduced hydrolysis compared to free CLA in solution.
  • Thermal Sterilization Stability:

    • Withstands autoclaving at 120°C for 8 minutes without significant changes in particle size or drug content.
    • Maintains sterility and physicochemical properties after thermal stress.
    • Zeta potential remains unchanged at approximately -53.4 mV, indicating stability through spatial repulsion. [1] [3]
Drug Release Kinetics

The in vitro release profile of CLA from the CHEMS-based lipid microspheres exhibits pronounced pH-dependent characteristics:

  • pH-Responsive Release:

    • At physiological pH (7.4): Controlled release with <20% cumulative release over 24 hours.
    • At mildly acidic pH (6.0): Enhanced release with 45-60% cumulative release over 24 hours.
    • At acidic pH (5.0): Rapid and complete release with >80% cumulative release over 24 hours.
  • Release Mechanism:

    • The release kinetics follow the Higuchi model at pH 7.4, indicating diffusion-controlled mechanism.
    • At acidic pH, the release shifts to zero-order kinetics, suggesting erosion-controlled mechanism triggered by CHEMS protonation.
    • The pH-dependent release behavior is reversible upon pH adjustment, confirming the responsiveness of the system. [1]
Antimicrobial Activity

The CLA-CHEMS lipid microsphere formulation demonstrates enhanced antibacterial activity, particularly against resistant strains:

  • Minimum Inhibitory Concentration (MIC):

    • Against multi-drug-resistant Mycobacterium tuberculosis: MIC = 0.058 μg/mL.
    • This represents significantly improved activity compared to conventional CLA formulations.
    • Against susceptible bacterial strains: 2-4 fold reduction in MIC values.
  • Mechanism of Enhanced Activity:

    • The pH-responsive release allows targeted drug delivery at infection sites where acidic environments prevail.
    • Improved cellular uptake facilitated by the lipid-based system enhances intracellular antibiotic concentrations.
    • The ion pair complex protects CLA from enzymatic degradation, maintaining therapeutic activity. [1]

Table 3: Stability Profile of CLA-CHEMS Lipid Microspheres Under Different Conditions

Storage Condition Duration Drug Content Retention (%) Particle Size Change Physical Appearance
4±2°C (protected from light) 24 months >95% <5% increase No change
25°C/60% RH 6 months >90% <10% increase Slight color change
40°C/75% RH 3 months >85% <15% increase Yellowish tint
After autoclaving (120°C/8 min) Immediate >98% No significant change No change
In plasma (37°C) 24 hours >90% <5% increase No change

Applications and Conclusion

Therapeutic Applications

The CLA-CHEMS ion pair lipid microsphere system presents particular advantages for several therapeutic applications:

  • Multidrug-Resistant Tuberculosis:

    • The enhanced activity against Mycobacterium tuberculosis (MIC = 0.058 μg/mL) makes this formulation particularly valuable for drug-resistant tuberculosis cases.
    • The ability to achieve higher intracellular concentrations targets the reservoir of persistent bacteria more effectively.
  • Intracellular Infections:

    • The pH-responsive release mechanism enables targeted drug delivery within phagolysosomes containing ingested pathogens.
    • This is especially beneficial for infections caused by Legionella, Chlamydia, and other intracellular pathogens.
  • Pediatric Formulations:

    • Improved stability and reduced dosing frequency address compliance challenges in pediatric populations.
    • The lipid-based system may enhance palatability and reduce gastrointestinal side effects commonly associated with macrolide antibiotics. [1] [4]
Conclusion

The this compound-clarithromycin ion pair complex incorporated into lipid microspheres represents a significant advancement in macrolide antibiotic delivery technology. This system successfully addresses multiple challenges inherent in conventional clarithromycin formulations through its innovative design, which leverages the pH-responsive properties of CHEMS to create a stable yet responsive delivery vehicle. The enhanced drug-loading capacity (5-10 mg/mL), superior stability profile (24 months at 4±2°C), and improved antibacterial efficacy against resistant pathogens demonstrate the therapeutic potential of this platform technology.

The molecular interactions between CLA and CHEMS, characterized by strengthened phospholipid packing and enhanced miscibility at the interface, create a robust delivery system with controlled release characteristics. The pH-dependent drug release profile enables pathological targeting while minimizing systemic exposure, potentially reducing side effects and improving patient compliance. Furthermore, the scalability of the preparation method and compatibility with industrial sterilization processes support the translational potential of this technology. Additional research focused on expanding this ion pair strategy to other challenging drug molecules may further broaden the impact of this innovative approach in pharmaceutical development. [1]

G Administration Administration Circulation Circulation Administration->Circulation IV Injection InfectionSite InfectionSite Circulation->InfectionSite Accumulation pH74 pH 7.4 Stable Complex InfectionSite->pH74 Neutral pH pH60 pH ≤6.0 Protonation InfectionSite->pH60 Acidic pH CellularUptake CellularUptake DrugRelease DrugRelease CellularUptake->DrugRelease AntibacterialEffect AntibacterialEffect DrugRelease->AntibacterialEffect pH74->Circulation Minimal Release (<20%) Disruption Membrane Disruption pH60->Disruption Release Controlled Release Disruption->Release Release->CellularUptake

Diagram 2: Mechanism of pH-responsive drug release from CLA-CHEMS lipid microspheres at infection sites

References

cholesteryl hemisuccinate vesicle preparation direct hydration method

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to pH-Sensitive CHEMS Vesicles

Cholesteryl hemisuccinate (CHEMS) is a cholesterol derivative that self-assembles into pH-sensitive vesicles in aqueous environments. These vesicles remain stable at physiological pH (7.4) but undergo rapid destabilization and content release upon acidification to lower pH levels (e.g., pH 5.0-6.5) [1] [2]. This property makes them particularly valuable for targeted drug delivery to acidic environments found in tumors, inflamed tissues, or within cellular endosomes and lysosomes [3] [2]. The direct hydration method, also known as the thin-film hydration method, is a straightforward and reproducible technique for preparing CHEMS vesicles without the need for complex equipment or detergent removal steps [1] [4].

Materials and Equipment

Chemical Reagents
  • This compound (CHEMS): The primary lipid component.
  • Phospholipids (Optional): Such as Dioleoylphosphatidylethanolamine (DOPE) or Phosphatidylcholine (PC) to form stable bilayers. A typical molar ratio for CHEMS:DOPE is 4:1 [5].
  • Hydration Buffer: Typically 10 mM Tris-HCl, pH 7.4. A high ionic strength buffer (e.g., 1.54 M NaCl) can be used for specific methods [2].
  • Active Pharmaceutical Ingredient (API): The therapeutic agent to be encapsulated (e.g., Paclitaxel, Calcein as a model drug).
  • Organic Solvent: Chloroform or a chloroform-methanol mixture (2:1 v/v).
Laboratory Equipment
  • Round-bottom flask (e.g., 100-500 mL)
  • Rotary evaporator connected to a vacuum source
  • Water bath sonicator
  • Probe-type sonicator or extruder with polycarbonate membranes (0.1-0.4 μm)
  • Nitrogen or argon gas supply
  • Glass beads (optional, to aid hydration)

Step-by-Step Preparation Protocol

The following workflow outlines the key stages of vesicle preparation using the direct hydration method:

G This compound Vesicle Preparation Workflow Start Start Protocol LipidDiss Dissolve CHEMS and drug in organic solvent Start->LipidDiss ThinFilm Form thin lipid film using rotary evaporation LipidDiss->ThinFilm Hydration Hydrate film with buffer above phase transition temperature ThinFilm->Hydration SizeRed Vesicle size reduction (sonication or extrusion) Hydration->SizeRed Purification Purify to remove non-encapsulated drug SizeRed->Purification Charac Characterize vesicles (size, PDI, zeta potential, EE%) Purification->Charac End Store at 4°C Protocol Complete Charac->End

Lipid Film Formation
  • Weighing: Accurately weigh CHEMS and any additional lipids (e.g., DOPE) according to the desired molar ratio (e.g., 4:1 CHEMS:DOPE for pH-sensitive vesicles) [5].
  • Dissolution: Transfer the lipid mixture to a clean, dry round-bottom flask. Add the therapeutic agent if it is hydrophobic. Dissolve the components in a suitable organic solvent (e.g., chloroform). A typical total lipid concentration is 10-20 mg/mL [5] [4].
  • Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure (e.g., 200-400 mbar) at a temperature above the phase transition of the lipids (typically 40-45°C) to form a thin, uniform lipid film on the inner wall of the flask.
  • Drying: Continue evaporation for at least 30-60 minutes after the film appears dry to ensure complete removal of solvent traces. For highly sensitive applications, maintain the film under high vacuum overnight [4].
Hydration and Size Reduction
  • Hydration: Add the hydration buffer (pre-warmed to 40-45°C) to the flask. The volume of buffer determines the final lipid concentration. A typical concentration is 5-10 mg/mL total lipids. Gently agitate the flask, either manually or on a rotary shaker, sometimes with the aid of glass beads, for 30-60 minutes until all lipid film is dispersed [1] [4].
  • Size Reduction:
    • Sonication: Place the vesicle suspension in a water bath sonicator or subject it to probe sonication (e.g., 5-15 minutes with pulses) until the suspension becomes translucent [1].
    • Extrusion: For more uniform size distribution, pass the hydrated vesicle suspension through polycarbonate membranes of defined pore size (e.g., 0.1 μm or 0.2 μm) using an extruder. Typically, 5-21 passes through the membrane are required [4].
Purification

Separate the encapsulated drug from non-encapsulated material using techniques such as:

  • Dialysis: Against a large volume of buffer for 12-24 hours.
  • Size Exclusion Chromatography: Using a Sephadex G-50 or similar column.
  • Ultrafiltration: Using centrifugal filter devices with appropriate molecular weight cut-offs [2].

Characterization and Performance Data

After preparation, CHEMS vesicles must be characterized for key physicochemical properties. The table below summarizes typical characterization data and performance metrics:

Table 1: Characterization of CHEMS Vesicles Prepared by Direct Hydration

Parameter Typical Value Measurement Technique Experimental Conditions
Particle Size (by intensity) ~74 nm [1] Dynamic Light Scattering (DLS) Gaussian distribution
Particle Size (by volume) ~66 nm [1] DLS Gaussian distribution
Zeta Potential ≈ -73 mV [1] Electrophoretic Light Scattering In 10 mM Tris-HCl, pH 7.4
Entrapment Efficiency (Calcein) 37.0 ± 2.4% [1] Fluorescence spectroscopy Post-purification analysis
Entrapment Efficiency (Paclitaxel) >90% (Optimized) [5] HPLC With PC:DOPE:CHEMS formulation
pH-Sensitivity (Calcein release) Rapid release at low pH [1] Fluorometry Acidification from pH 7.4 to 5.0
Stability in Serum Unstable in Fetal Bovine Serum [1] Calcein release assay Incubation in 100% FBS, pH 7.4

Formulation Optimization Insights

Optimization is often required to balance entrapment efficiency, vesicle size, and pH-sensitivity. Experimental designs like the Box-Behnken model can systematically evaluate the influence of critical factors [5].

Table 2: Key Formulation Variables and Their Impact on Vesicle Characteristics

Variable Impact on Entrapment Efficiency Impact on Vesicle Size Role in pH-Sensitivity
PC:DOPE Molar Ratio Positive coefficient; increasing ratio improves EE [5] Varies; can be optimized for smaller size Essential for forming the pH-sensitive structure with CHEMS [3]
CHEMS Molar Concentration Negative coefficient; higher CHEMS can reduce EE [5] Influences bilayer rigidity and size distribution Critical; provides the pH-sensing moiety [1] [5]
Drug Loading Amount Negative coefficient; excess drug can lower EE% [5] May cause a slight increase due to core disruption Generally minimal direct impact
Hydration Volume Lower volumes can increase EE% but affect lamellarity Affects the final lipid concentration and size No direct impact

Troubleshooting and Common Issues

  • Low Entrapment Efficiency: Ensure the hydration buffer is above the lipid phase transition temperature during hydration. For hydrophilic drugs, use a high concentration in the hydration buffer. For hydrophobic drugs, ensure they are co-dissolved with lipids in the organic phase [4].
  • Vesicle Aggregation: A high negative zeta potential (e.g., ≈ -73 mV) indicates good electrostatic stability. If aggregation occurs, ensure the vesicles are stored at 4°C and consider using a higher ionic strength buffer [1] [2].
  • Poor pH-Sensitivity: Verify the CHEMS purity and the molar ratio of helper lipids like DOPE. The acidic environment should protonate the carboxyl group of CHEMS, disrupting the vesicle bilayer [3] [2].
  • Instability in Serum: Conventional CHEMS vesicles are unstable in serum. To overcome this, modify the vesicle surface with cleavable PEG-lipids (e.g., PEG-Tocopherol Hemisuccinate), which protects the vesicle in circulation but restores pH sensitivity at the target site [2].

Applications in Drug Delivery

CHEMS vesicles are primarily investigated for cancer therapy, leveraging the slightly acidic microenvironment of tumors (pH ~6.5-7.0) and the更低 pH of endosomes/lysosomes (pH <6.0) for targeted drug release [1] [2]. They have been used to deliver chemotherapeutics like paclitaxel [5], and have potential in treating inflammatory diseases and for immunological applications via delivery to antigen-presenting cells [3].

References

cholesteryl hemisuccinate solubility problems

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Physical Properties of CHEMS

The table below summarizes the key quantitative data for CHEMS to aid in your experimental planning.

Property Value / Description Condition / Note
Molecular Weight 486.73 g/mol [1] [2]
Form Solid; White to off-white powder [1] [2]
Melting Point 178 °C [2]
Predicted pKa 4.40 ± 0.17 [2] Indicates it is ionizable in suitable pH environments.
Solubility in DMSO 8.33 mg/mL (17.11 mM) [1] Requires ultrasonic treatment, warming to 60°C. Note: Hygroscopic DMSO impacts solubility; use newly opened containers.
Solubility in Ethanol 25 mg/mL (51.36 mM) [1] Requires ultrasonic treatment.
Solubility in Chloroform Slightly soluble [2]
Solubility in Methanol Slightly soluble (with heating and sonication) [2]
Storage -20°C [1] [2] Store as a solid or in solvent at -80°C for long-term.

FAQs and Troubleshooting Guide

Here are answers to common questions and solutions to typical problems encountered when working with CHEMS.

Q1: What is the best solvent for dissolving CHEMS? Ethanol is generally the preferred solvent due to its higher solubility limit (51.36 mM). For experiments requiring DMSO, note that its hygroscopic nature can significantly impact solubility, so it is critical to use freshly opened, anhydrous DMSO [1].

Q2: My CHEMS solution is cloudy or has precipitate. What should I do? Cloudiness indicates incomplete dissolution or precipitation. Apply heat (up to 60°C) and sonication to aid dissolution [1]. For solutions in DMSO, ensure the stock is fresh. If precipitates form in aqueous buffers, consider the pH, as CHEMS is an acidic cholesterol ester (pKa ~4.4) and its solubility changes with pH [2] [3].

Q3: How do I prepare a stable stock solution for in vivo studies? A recommended protocol is to use a 10% Ethanol / 90% Corn Oil mixture [1].

  • Procedure: Add 100 μL of a 25 mg/mL CHEMS stock solution in ethanol to 900 μL of corn oil, then mix thoroughly.
  • Result: This yields a clear solution of at least 2.5 mg/mL.
  • Stability Note: If your continuous dosing period is planned to exceed half a month, this protocol should be chosen with caution [1].

Q4: Why is CHEMS used to create pH-sensitive liposomes? CHEMS is an acidic cholesterol ester that can self-assemble into bilayers in neutral aqueous media. Its key feature is pH-sensitive fusogenicity. In neutral pH conditions, the carboxylic group is deprotonated, promoting stable bilayer formation. In acidic environments (e.g., endosomes), the group becomes protonated, leading to a structural change that promotes fusion with endosomal membranes and release of the liposomal content [2] [3].

Experimental Workflow for Solubilization

The diagram below outlines a logical workflow for solubilizing CHEMS, helping you troubleshoot issues step-by-step.

CHEMS_Solubility_Workflow Start Start: Prepare CHEMS Solid Weigh white to off-white solid Start->Solid ChooseSolvent Choose Solvent Solid->ChooseSolvent EthanolPath Use Ethanol ChooseSolvent->EthanolPath DMSOPath Use DMSO ChooseSolvent->DMSOPath SonicateHeat Sonicate & Apply Heat (to 60°C) EthanolPath->SonicateHeat ForDMSO For DMSO only DMSOPath->ForDMSO CheckClarity Check Solution Clarity SonicateHeat->CheckClarity Clear Solution is Clear CheckClarity->Clear Yes Cloudy Solution is Cloudy CheckClarity->Cloudy No Success Success: Stable Stock Solution Clear->Success UseFresh Use Freshly Opened Anhydrous Solvent Cloudy->UseFresh UseFresh->SonicateHeat ForDMSO->SonicateHeat InVivo For In Vivo Use Success->InVivo Emulsify Prepare in 10% EtOH 90% Corn Oil InVivo->Emulsify

The key to working with CHEMS lies in understanding its solubility profile and applying appropriate physical methods like sonication and heat. For biological assays, selecting the correct solvent system is critical for maintaining stability.

References

optimizing CHS concentration lipid bilayers

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: Is CHS a good substitute for cholesterol in model membranes?

    • A: CHS is widely used but is not an ideal mimic of cholesterol. Experimental and computational studies show that while CHS exhibits ordering and condensing effects on lipid bilayers similar to cholesterol, these effects are appreciably weaker. The predominant, deprotonated form under physiological conditions performs particularly poorly in this regard [1] [2]. The key limitation is that its ester group does not allow it to anchor optimally at the water-membrane interface [1].
  • Q2: How does pH affect CHS and liposome stability?

    • A: CHS exhibits pH-sensitive behavior that is key for its use in triggered drug delivery. The deprotonated form (CHS⁻, anionic) stabilizes bilayers in a lamellar structure at neutral pH. When the pH drops (e.g., in acidic environments like tumor tissues or endosomes), CHS is protonated (CHS, neutral). This protonation reduces bilayer hydrophilicity and area per lipid, destabilizing the membrane and facilitating content release [3].
  • Q3: Why does PEGylation reduce the efficacy of pH-sensitive CHS liposomes?

    • A: Incorporating PEG (polyethylene glycol) stabilizes the DOPE-CHMS bilayer into the lamellar phase, thereby reducing its pH sensitivity. Molecular dynamics simulations indicate that PEG polymers penetrate into the bilayer, increasing the area per lipid and providing a stabilizing effect that counteracts the destabilization triggered by protonation at low pH [3].

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Insufficient membrane disruption at low pH CHS concentration too low; Poor pH-sensitivity. Titrate CHS concentration upward (start 5-20 mol%); Verify buffer pH.
Premature content leakage at physiological pH CHS concentration too high; Impurities in lipid stock; Use of protonated (neutral) CHS form. Reduce CHS concentration; Repurify lipids; Ensure correct pH for deprotonated CHS⁻ form (physiological pH).
Reduced pH-sensitivity in PEGylated liposomes PEG polymer sterically stabilizing the bilayer. Optimize PEG-lipid concentration and PEG chain length; Balance between circulation time and trigger response.
Inconsistent results between experiments CHS demixing and forming artificial crystals during lipid film preparation. Use Rapid Solvent Exchange (RSE) preparation method instead of standard film deposition to avoid demixing artifacts [4].

Experimental Data for Optimization

The table below summarizes biophysical effects of CHS compared to cholesterol, based on experimental and simulation data.

| Property | Cholesterol | CHS (Protonated) | CHS (Deprotonated) | Key References | | :--- | :--- | :--- | :--- | :--- | | Condensing Effect | Strong | Weaker | Appreciably Weaker | [1] | | Ordering Effect | Strong | Weaker | Appreciably Weaker | [1] | | Bilayer Stabilization at pH 7.4 | N/A | Moderate (as neutral form) | Strong (as anionic form, CHS⁻) | [3] | | Trigger for Destabilization | N/A | Protonation at low pH | Protonation at low pH, converting to neutral form | [3] | | Impact of PEGylation | N/A | Reduces pH-sensitivity by increasing area per lipid and stabilizing lamellar phase. | [3] |

Detailed Experimental Protocols

Protocol 1: Preparing Liposomes with High CHS Content using Rapid Solvent Exchange (RSE)

Application: This method is critical for avoiding artificial cholesterol crystal formation when working with high CHS concentrations (e.g., >10 mol%), ensuring the intended molar ratio is accurately incorporated into the bilayer [4].

  • Dissolve Lipids: Dissolve your phospholipid (e.g., DOPE) and CHS in an organic solvent (e.g., chloroform) in a glass vial to achieve the desired mixing ratio.
  • Mix with Aqueous Solution: Rapidly inject the lipid/organic solvent mixture into an aqueous buffer solution (e.g., citrate or PBS) while vortexing.
  • Remove Solvent: Immediately place the mixture under a stream of inert gas (e.g., nitrogen or argon) while applying a gentle vacuum. This gradually evaporates the organic solvent, leaving behind a suspension of multilamellar vesicles (MLVs) in the aqueous buffer.
  • Form Unilamellar Vesicles: To obtain homogeneous unilamellar vesicles (LUVs), extrude the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) approximately 15-21 times at a temperature above the lipid transition temperature [4].

Protocol 2: Assessing pH-Sensitive Release from CHS Liposomes

Application: This methodology is used to quantify the pH-triggered release capability of your CHS-containing liposomes, a key functional assay.

  • Encapsulate Probe: During liposome preparation, include a self-quenching fluorescent dye (e.g., calcein or carboxyfluorescein) in the hydration buffer.
  • Remove External Probe: Separate the non-encapsulated dye from the liposomes using a size exclusion column (e.g., Sephadex G-50).
  • pH Challenge: Dilute the liposome suspension into buffers at different pH values (e.g., pH 7.4 to simulate physiology and pH 5.0-6.0 to simulate an acidic endosome environment).
  • Measure Release: Incubate for a set time and measure the fluorescence intensity. The fluorescence will increase as the dye is de-quenched upon release from the liposomes.
  • Calculate % Release: Determine the maximum fluorescence by adding a detergent (e.g., Triton X-100) to lyse all liposomes. Calculate the percentage of content release at each pH.

Mechanisms and Workflows

The following diagrams illustrate the core concepts of CHS behavior to guide your experimental planning and interpretation.

Diagram 1: CHS Liposome pH-Sensitivity and PEGylation Effect

This diagram visualizes the mechanism of pH-triggered release and how PEGylation can inhibit this process.

CHS_Mechanism cluster_physio Physiological pH (e.g., 7.4) cluster_acidic Acidic pH (e.g., 5.5) StableLiposome Stable Liposome (DOPE + CHS⁻) Protonation CHS⁻ Protonates to CHS StableLiposome->Protonation pH drops Destabilization Bilayer Destabilizes Protonation->Destabilization Release Content Release Destabilization->Release PEG PEGylation Inhibits Stabilizes Lamellar Phase PEG->Inhibits Penetrates Bilayer Inhibits->Destabilization  inhibits

Diagram 2: Experimental Workflow for Optimizing CHS Liposomes

This flowchart outlines a systematic experimental approach for optimizing CHS-containing liposomes.

Optimization_Workflow Start Define Objective Prep Prepare Liposomes (via RSE Method) Start->Prep Char1 Characterize Physicochemical Properties (Size, Zeta Potential) Prep->Char1 Test Functional Assay (pH-Sensitive Release) Char1->Test Eval Evaluate Results Test->Eval Optimize Optimize Parameters (CHS %, PEG %) Eval->Optimize Needs Improvement Success Formulation Successful Eval->Success Meets Criteria Optimize->Prep Refine Formulation

References

Troubleshooting Guide: CHS Liposome Serum Instability

Author: Smolecule Technical Support Team. Date: February 2026

Issue / Phenomenon Root Cause Proposed Solution Key Experimental Evidence / Parameters
Rapid Clearance & Low Tumor Accumulation Chemical instability of ester linkers in lipid constructs; interaction with serum lipoproteins (e.g., LDL), leading to accelerated clearance by the liver. [1] Use lipids with amide linkers and longer, stable hydrophobic chains (e.g., C18, C22). These show slower clearance and higher tumor buildup. [1] In vivo screening in 4T1 breast cancer and orthotopic glioma models showed DiI-C18 and DiI-C22 with superior tumor accumulation. [1]
General Physico-Chemical Instability Instability of the liposomal membrane due to suboptimal phospholipid packing, permeability, and fluidity. [2] Incorporate cholesterol to modulate membrane properties. It increases membrane strength, reduces permeability, and enhances drug retention. [2] Cholesterol incorporation controls membrane transition temperature (Tm) and improves plasma stability. The optimal amount is formulation-dependent. [2]
Poor Encapsulation Efficiency (EE) Loss of active compound during a conventional preparation process (e.g., thin-layer hydration). [3] Adopt an advanced production method like Supercritical-assisted Liposome formation (SuperLip). [3] SuperLip process achieved EE up to 94% for antibody-loaded liposomes with mean diameters of 205-501 nm. [3]

Experimental Protocol: Assessing Serum Stability

To systematically investigate the stability of your CHS liposomes in serum, you can follow the workflow below and use the provided DOT script to visualize the process.

G Start Start: Prepare Liposomes A1 Incubate with Serum ( e.g., 50% FBS in PBS) Time: 0, 1, 4, 24h, 37°C Start->A1 B1 Characterize Physico-Chemical Properties (Size, PDI, Zeta Potential) Start->B1 C1 Investigate Lipoprotein Interaction (e.g., LDL Co-incubation Assay) Start->C1 A2 Stop Reaction & Separate (Centrifugation / Size-Exclusion) A1->A2 A3 Analyze Leakage (Fluorescence / Spectroscopy) A2->A3 End Interpret Data & Optimize Formulation A3->End B1->End C1->End

Diagram Title: Serum Stability Assessment Workflow

Detailed Methodological Notes:

  • Liposome Preparation: The SuperLip process is a superior alternative to traditional methods. It involves forming water droplets containing your drug and spraying them into a vessel where a supercritical CO2-expanded lipid solution (including CHS) is present. This forms a lipid bilayer around the droplets, resulting in high encapsulation efficiency and controlled size. Key parameters include Pressure (e.g., 100 bar), Temperature (e.g., 40°C), and Water Flow Rate (WFR). [3]
  • Serum Incubation: Mix your liposome formulation with fetal bovine serum (FBS) or a similar biological fluid, typically at a 1:1 ratio. Incubate the mixture at 37°C with constant shaking to simulate physiological conditions. [1] Take samples at various time points (e.g., 0, 1, 4, 24 hours).
  • Analysis of Stability:
    • Physical Stability: Use Dynamic Light Scattering (DLS) to measure any changes in hydrodynamic diameter, polydispersity index (PDI), and zeta potential in the samples taken over time. A significant increase in size or PDI indicates aggregation or fusion. [2]
    • Chemical Stability / Leakage: For loaded drugs, separate the liposomes from the serum medium after incubation using techniques like centrifugation or size-exclusion chromatography. Measure the amount of drug retained inside the liposomes compared to a t=0 control using a method like fluorescence spectroscopy or HPLC. [1]
    • Lipoprotein Interaction: As evidenced by recent research, this is a critical factor. You can incubate your liposomes with purified lipoproteins (like LDL) in vitro. If the uptake of your liposomes by tumor cells is inhibited in the presence of lipoproteins, it suggests a problematic interaction that promotes clearance. [1]

Key Takeaways for Formulation Optimization

  • Prioritize Stable Lipid Components: When designing your formulation, choose helper lipids with amide linkers over ester linkers, as they are more chemically stable in the serum environment. [1]
  • Leverage Cholesterol's Role: While CHS is the focus, remember that unmodified cholesterol remains a critical player. It enhances membrane stability by promoting tighter phospholipid packing, increasing mechanical strength, and modulating fluidity. [2] The optimal ratio of CHS to cholesterol is a key parameter to test.
  • Embrace Advanced Manufacturing: If encapsulation efficiency is a major issue, moving from traditional methods to a continuous process like SuperLip can significantly improve your results and batch-to-batch consistency. [3]

References

cholesteryl hemisuccinate not mimicking cholesterol

Author: Smolecule Technical Support Team. Date: February 2026

Why CHS Fails to Mimic Cholesterol

CHS is a synthetic detergent often used in membrane protein crystallization and biochemical studies to replace cholesterol [1] [2] [3]. However, evidence shows its performance is limited for two main reasons:

  • Non-ideal Membrane Positioning: The addition of a succinate group to cholesterol's 3β-hydroxyl group alters how CHS interacts with the membrane. The ester group of CHS does not anchor it in an optimal position at the water–membrane interface, which is critical for its function [2].
  • Weaker Effect on Membrane Properties: Cholesterol has a strong "condensing effect," making membranes more ordered and less fluid. CHS also induces ordering and condensing, but the strength of these effects is appreciably weaker than that of cholesterol [2].

The table below summarizes the key biophysical differences identified in saturated and unsaturated phospholipid bilayers.

Biophysical Property Cholesterol Cholesteryl Hemisuccinate (CHS) Research Basis
Condensing Effect Strong Weaker Experimental & simulation data [2]
Membrane Ordering Strong Weaker Experimental & simulation data [2]
Dependence on pH Not applicable Critical: performance varies with protonation state Molecular dynamics simulations [1]
Optimal Form N/A Protonated form (at lower pH) Molecular dynamics simulations [1]
Poor Mimic Form N/A Deprotonated form (predominant at physiological pH) Molecular dynamics simulations [1]

Troubleshooting Guide and Experimental Protocols

Here are specific steps you can take to diagnose and address problems related to CHS in your experiments.

Control the Protonation State

The protonation state of CHS's succinic acid group is the most critical factor determining how well it mimics cholesterol [1].

  • Problem: Your experiment is conducted at a neutral or physiological pH (~7.4), where the deprotonated form of CHS predominates. This form is a less convincing cholesterol mimic [1] [2].
  • Solution: If your experimental system allows, buffer the pH to a more acidic value (e.g., below 6.0) to favor the protonated form of CHS. The protonated form more faithfully reproduces many of cholesterol's membrane properties [1].
Verify the Concentration and Purity

Inaccurate preparation of CHS-containing lipid mixtures can lead to inconsistent results.

  • Problem: The concentration of CHS in your lipid mixtures is not verified, or the compound has degraded.
  • Solution:
    • Source Reputable CHS: Purchase CHS from reliable suppliers (e.g., CAS 1510-21-0) and note its liquid-crystalline nature [4].
    • Prepare Stock Solutions Carefully: Due to its polymorphic phase behavior, follow established protocols for dispersing CHS in buffers [3] [4].
    • Validate Lipid Compositions: Use analytical techniques like mass spectrometry or thin-layer chromatography to confirm the final lipid composition and purity of your mixtures after preparation.
Validate with Complementary Assays

Do not rely on a single method to conclude that CHS is functioning like cholesterol.

  • Problem: A single functional assay (e.g., ligand binding) shows no effect, which may be misinterpreted as CHS failure.
  • Solution: Use orthogonal biophysical techniques to directly assess CHS's impact on the membrane environment:
    • Fluorescence Anisotropy: Measures membrane order and fluidity.
    • NMR Spectroscopy: Can provide detailed information on molecular ordering and dynamics within the bilayer.
    • Calorimetry: (e.g., DSC) can detect changes in phase transition temperatures.

The following diagram illustrates a recommended workflow for systematically testing CHS in your experimental system:

Start Start: Plan CHS Experiment pH Control Protonation State Start->pH Prep Prepare CHS-Lipid Mixtures pH->Prep Validate Validate Membrane Properties Prep->Validate FuncAssay Perform Functional Assay Validate->FuncAssay Compare Compare to Cholesterol Control FuncAssay->Compare Result Interpret Results Compare->Result

Key Takeaways for Experimental Design

  • CHS is not a perfect substitute. Be cautious when interpreting data from CHS-containing systems as representative of native cholesterol-protein interactions [1] [2].
  • Prioritize the protonated form. For the best mimicry of cholesterol's biophysical effects, use CHS in its protonated form by working at an acidic pH [1].
  • Use cholesterol as a control. Always include parallel experiments with genuine cholesterol to directly benchmark the effects you observe with CHS.

References

Understanding CHS in Membrane Protein Stabilization

Author: Smolecule Technical Support Team. Date: February 2026

What is CHS and why is it used? Cholesteryl Hemisuccinate (CHS) is a cholesterol derivative often used as a stabilizing agent in the purification and structural study of integral membrane proteins. Its primary role is to mimic the native lipid environment, which can help maintain a protein's functional conformation and stability outside the cell membrane [1].

How does CHS work? Research on the Connexin 43 (Cx43) gap junction channel provides a direct example. The study found that the presence of CHS in the purification buffer (specifically, in a mass ratio of 1:10 CHS to LMNG detergent) influenced the protein's dynamics. It shifted the equilibrium of the channel's protomers towards a specific conformation known as the gate-covering (GCN) state [1]. Stabilizing this particular conformation is crucial for obtaining homogenous samples suitable for high-resolution techniques like cryo-electron microscopy (cryo-EM) [1].

CHS Stabilization: FAQs & Troubleshooting

Here are answers to common questions and issues you might encounter when working with CHS.

FAQ 1: My membrane protein is unstable during purification. Could CHS help? Instability during purification is a common challenge. A high-throughput stability screening method using nano Differential Scanning Fluorimetry (nanoDSF) can objectively determine if CHS (or other detergents/lipids) will benefit your specific protein [2].

  • Principle: This method monitors the intrinsic fluorescence of tryptophan residues in your protein as it is heated. A shift in fluorescence indicates unfolding, and the midpoint of this transition is the melting temperature (Tm). A higher Tm indicates a more stable protein [2].
  • Application: You can dilute your protein pre-solubilized in a standard detergent (like DDM) into a wide range of other conditions, including buffers with CHS. By comparing the Tm in CHS to the Tm in other detergents, you can quickly identify if CHS has a stabilizing effect without the need for lengthy buffer-exchange steps [2].

FAQ 2: How do I systematically find the best stabilizing condition for my protein? Relying solely on CHS may not be optimal for all proteins. The systematic approach is to conduct a detergent and lipid screening. The following table summarizes the core methodology based on established protocols [2]:

Aspect Description
Core Technique nano Differential Scanning Fluorimetry (nanoDSF) [2]
Key Measured Parameter Melting Temperature (Tm) - higher Tm indicates greater stability [2]
Sample Preparation Dilute protein from initial solubilization detergent (e.g., DDM) into a panel of test conditions [2]
Additional Readout Static light scattering to monitor for aggregation during the thermal ramp [2]
Outcome Identification of conditions (e.g., specific detergents, CHS, or lipids) that yield the highest Tm and prevent aggregation [2]

FAQ 3: Are there alternatives or complementary strategies to CHS? Yes, CHS is one of many tools for stabilizing membrane proteins. Other effective strategies include:

  • Lipid Nanodiscs: For structural studies, reconstituting your purified protein into lipid nanodiscs can provide a more native-like membrane environment than detergent micelles. The Cx43 study successfully used this approach, noting that the lipid environment influenced the protein's conformational equilibrium [1].
  • Other Detergent Families: The screening in [2] found that different protein targets can be stabilized by different detergent families. Don't limit your screen to only maltoside-based detergents.
  • Introducing Destabilizing Mutations: In some cases, for therapeutic proteins, strategically introducing destabilizing mutations in the unbound state can enhance target binding affinity and overall functional stability. This strategy, revealed by HDX-MS studies, is a more advanced protein engineering approach [3].

Experimental Protocol: High-Throughput Stability Screening

This protocol is adapted from the high-throughput screening method for membrane protein stability [2].

Objective: To identify the optimal detergent/lipid condition, including CHS-containing buffers, for stabilizing a target membrane protein.

Materials:

  • Purified membrane protein in initial detergent (e.g., 1% DDM).
  • Panel of 94+ test detergents and CHS-containing buffers.
  • NanoDSF-capable instrument (e.g., Prometheus NT.48).
  • Capillary tubes.

Procedure:

  • Sample Dilution: Dilute the purified protein from its initial solubilization condition into each of the test detergent conditions. A 10-fold dilution is typically sufficient [2].
  • Loading: Load each sample into a nanoDSF capillary.
  • Thermal Ramp: Run a thermal denaturation protocol, for example, from 20°C to 95°C with a constant temperature increase of 1°C per minute.
  • Data Collection: Monitor the intrinsic tryptophan fluorescence at 330 nm and 350 nm throughout the ramp. Simultaneously, collect static light scattering data to monitor for aggregation.

Data Analysis:

  • Use the fluorescence ratio (350 nm/330 nm) to plot denaturation curves for each condition.
  • Calculate the first derivative of these curves. The peak of the first derivative is the melting temperature (Tm).
  • The condition that results in the highest Tm and shows a cooperative unfolding transition without a sharp light scattering peak (indicating aggregation) is the most stabilizing condition.

Workflow Visualization

The following diagram illustrates the logical workflow for troubleshooting membrane protein stability using the strategies discussed above.

Start Unstable Membrane Protein Step1 High-Throughput Screening (nanoDSF) Start->Step1 Step2 Identify Top Conditions (Highest Tm, No Aggregation) Step1->Step2 Compare Tm & Solubility Option1 Stabilize in CHS-Containing Detergent Micelle Step2->Option1 If effective Option2 Reconstitute into Lipid Nanodiscs Step2->Option2 For native environment End Stable Protein for Downstream Analysis Option1->End Option2->End

Diagram Title: Membrane Protein Stabilization Workflow

For a deeper dive into a specific case, the diagram below summarizes the key findings from the Cx43 study, showing how environmental factors influence conformational states [1].

Factor1 CHS State1 Gate-Covering Conformation (GCN) Factor1->State1 Shifts equilibrium to Factor2 C-terminal Truncation State2 Pore-Lining Conformation (PLN) Factor2->State2 Shifts equilibrium to Factor3 Varying pH Factor3->State2 Can shift equilibrium to Outcome1 Occluded Channel State1->Outcome1 Outcome2 Open Channel State2->Outcome2

Diagram Title: Factors Influencing Cx43 Channel Conformation

References

cholesteryl hemisuccinate alternative cholesterol mimic

Author: Smolecule Technical Support Team. Date: February 2026

Cholesterol Mimics: FAQ for Researchers

Here are answers to common technical questions based on current literature.

Q1: How well does cholesteryl hemisuccinate (CHS) mimic cholesterol in experiments? CHS is a commonly used cholesterol substitute, particularly in membrane protein crystallization. The efficacy of the mimicry depends on its chemical state [1].

  • Protonated CHS: A molecular dynamics simulation study concluded that the protonated form of CHS mimics many of the membrane properties of cholesterol quite well in saturated phospholipid bilayers [1].
  • Deprotonated CHS: The same study found the deprotonated form to be a less convincing mimic of cholesterol [1].

Q2: In what experimental contexts is CHS used as a cholesterol mimic? CHS is used in biochemical studies to help stabilize membrane proteins in a cholesterol-like environment. For example, a 2025 study on the human glycine transporter 1 (GlyT1) purified the protein in a buffer containing CHS to help maintain its structural integrity for cryo-EM analysis [2].

Q3: What are the key considerations when using CHS? The primary consideration is the pH of your experimental buffer. Since the protonated form is a better mimic, ensuring the environment maintains CHS in its protonated state is crucial for faithful cholesterol mimicry [1].

Experimental Context & Workflow

The table below summarizes the foundational study on CHS.

  • Table: Validation of CHS as a Cholesterol Mimic
Aspect Description
Study Focus To characterize how well CHS mimics cholesterol in saturated phospholipid bilayers [1].
Method Used Atomistic molecular dynamics simulations [1].
Key Finding The protonated form of CHS is a faithful mimic of cholesterol for many membrane properties [1].
Suggested Use Protonated CHS is a good substitute for membrane protein crystallization, provided specific cholesterol-protein interactions are not critical [1].

For researchers quantifying cholesterol in cellular models (e.g., when testing mimics or studying trafficking), high-throughput mass spectrometry offers a robust alternative to traditional filipin assays. The workflow below outlines this method [3].

G High-Throughput Cellular Cholesterol Quantification Workflow cluster_1 Sample Preparation cluster_2 Lipid Extraction (Automated) cluster_3 Analysis & Quantification A Seed cells in 384-well plate B Treat with compounds A->B C Wash cells with PBS B->C D Freeze plate at -80°C C->D E Thaw plate, add internal standard D->E F Add cold methanol E->F G Add MTBE, shake to extract F->G H Evaporate organic phase G->H I Reconstitute in MS-compatible solvent H->I J High-throughput MS analysis I->J K Measure cholesterol vs. internal standard J->K L Data normalization and analysis K->L

Troubleshooting Guide

Problem: Inconsistent results or poor mimicry when using CHS.

  • Potential Cause: The CHS in your assay buffer may be in the deprotonated state, which is a less effective cholesterol mimic [1].
  • Solution: Check and adjust the pH of your buffers to ensure the environment maintains CHS in its protonated form.

Problem: Filipin assay yielding inconsistent cholesterol quantification in high-throughput screens.

  • Potential Causes: The filipin probe suffers from photobleaching, non-specific binding to other sterols and phospholipids, and its signal can be impeded by surface proteins. It also requires cell fixation, which can introduce artifacts [3].
  • Solution: Implement a mass spectrometry-based quantification method. As detailed in the workflow above, this approach is direct, label-free, highly sensitive, and amenable to automation, overcoming the key limitations of fluorescent probes [3].

Finding and Evaluating Alternatives

The search results indicate that while CHS is a validated starting point, information on a full spectrum of direct alternatives is not extensively available in the open literature. Here is a strategy for finding and evaluating other options:

  • Consult Specialized Literature: Deepen your search in specialized journals focused on biochemistry, lipidology, and membrane biophysics.
  • Explore Commercial Suppliers: Major suppliers of biochemical reagents often provide cholesterol analogs and mimics (such as cholesterol esters or oxysterols) for research, along with technical data sheets.
  • Define Your Evaluation Criteria: The best mimic depends on your specific application. Key properties to compare include:
    • Structural similarity to native cholesterol.
    • Impact on membrane fluidity and packing.
    • Solubility in desired buffers and detergents.
    • Chemical stability under experimental conditions.

References

Frequently Asked Questions (FAQs) on CHS Crystallization

Author: Smolecule Technical Support Team. Date: February 2026

  • Q1: What are the primary applications of CHS in research and industry? CHS is primarily investigated for use in secondary refrigeration and air-conditioning loops [1]. Its function is to transport thermal energy (cooling power) while utilizing the high energy storage density of latent heat associated with the phase change between hydrate and liquid states. This can reduce the amount of primary refrigerant needed and help in electricity peak shaving [1].

  • Q2: Which materials are commonly used to create CHS? A common and widely studied material for CHS is Tetrabutylammonium Bromide (TBAB) [1]. TBAB forms semi-clathrate hydrates with phase change temperatures in the 5–12 °C range, which is well-suited for air conditioning applications. The phase change temperature can be adjusted by varying the salt concentration in the aqueous solution [1].

  • Q3: What are the main advantages of CHS compared to ice slurry? CHS offers several key advantages over ice slurry [1]:

    • Higher phase change temperature (e.g., 5-12°C for CHS vs. 0°C for ice), which is better suited for air conditioning.
    • Higher energy efficiency in the refrigeration system due to the reduced need for sub-cooling.
    • Smaller particle size in the slurry, which leads to reduced risk of pipe clogging and lower frictional pressure loss during transport.

Troubleshooting Common CHS Crystallization Issues

The table below outlines potential problems, their likely causes, and recommended solutions based on general crystallization principles and specific mentions of CHS characteristics.

Problem Potential Causes Recommended Solutions
No Crystallization Incorrect driving force (under-saturation); system not reaching stability region; lack of nucleation sites. Adjust concentration/temperature/pressure to reach meta-stable zone; use seeding with pre-formed hydrate crystals; induce nucleation by scratching/agitation [2] [1].
Rapid/Uncontrolled Crystallization Excessive driving force (super-saturation); leads to impurity incorporation. Carefully control the cooling rate; optimize the concentration of the aqueous solution to avoid a high degree of super-saturation [2] [1].
Poor Crystal Morphology or Size Incorrect chemical environment; unsuitable temperature/pressure profile. Optimize the chemical conditions (e.g., TBAB concentration, additive use); systematically profile temperature/pressure to find optimal growth conditions [3].
Low Slurry Fluidity (Clogging) Crystal particles too large or irregular; particle concentration too high. Optimize formation conditions to promote small, uniform particles; control the slurry concentration to maintain flow characteristics [1].

A Systematic Workflow for Optimizing CHS Crystallization

For a more rigorous approach, you can adapt the Drop Volume Ratio/Temperature (DVR/T) method used in protein crystallization. This involves systematically varying key parameters around an initial "hit" condition [3].

The following diagram illustrates this iterative optimization workflow.

CHS_Optimization CHS Crystallization Optimization Workflow Start Start with initial crystallization 'hit' A Vary Chemical Variables • Precipitant (TBAB) Conc. • Additives Start->A B Vary Physical Variables • Temperature • Pressure Start->B C Vary Composition Ratio • Hydrate Former : Water ratio Start->C Evaluate Evaluate Crystal Quality • Morphology • Size • Reproducibility A->Evaluate Systematic Array B->Evaluate Systematic Array C->Evaluate Systematic Array Check Quality Sufficient? Evaluate->Check Check->A No, retry Check->B No, retry Check->C No, retry ScaleUp Scale-up for Application Check->ScaleUp Yes End Optimized Protocol ScaleUp->End

Experimental Protocol for Systematic Optimization:

  • Define Parameter Ranges: Based on your initial successful condition (the "hit"), select ranges for the variables in the diagram above (e.g., TBAC concentration from 10-40 wt%, temperature from 0-15°C).
  • Set Up Experiments: Using a pipetting robot or manual liquid handling, prepare a grid of experiments where these parameters are varied independently and in combination. The DVR/T method suggests this can be done efficiently without reformulating stock solutions [3].
  • Incubate and Observe: Allow the experiments to run under stable, controlled conditions. Monitor the crystallization process over time.
  • Analyze Outcomes: Assess the results based on your goals (e.g., crystal size, morphology, nucleation time, slurry viscosity). Identify the condition that produces the most desirable outcome.
  • Iterate and Scale: If the results are unsatisfactory, use the findings to define a new, narrower set of parameters and repeat the process. Once optimized in small volumes, carefully scale up the protocol for your final application.

References

does CHEMS mimic cholesterol in lipid bilayers

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of CHIMs and Natural Cholesterol

The following table synthesizes quantitative and qualitative findings from key experiments, primarily from molecular dynamics simulations and cellular studies [1] [2].

Characteristic Natural Cholesterol (CHOL) CHIMs (e.g., CHIM-L) Experimental Evidence & Context
Membrane Integration Integrates into bilayer with sterol rings in acyl chain region. Similar integration; position fine-tuned by membrane composition and charge [1]. Molecular dynamics simulations in DPPC bilayers [1].
Lipid Chain Ordering Strong ordering effect, increases membrane packing and reduces fluidity. Weaker ordering than CHOL in pure PC bilayers; ordering capability is restored in presence of negatively charged lipids (e.g., POPS) or when mixed with CHOL [1]. Calculated order parameters (e.g., DPPC chain order) from MD simulations [1].
Functional Replacement Essential for membrane integrity, fluidity, and signaling. Can functionally replace cholesterol in membranes and in live organisms (e.g., C. elegans) [1]. Cellular assays and model organism studies [1].
Cellular Trafficking Follows specific intracellular pathways. Follows native cholesterol trafficking pathways in live cells [1]. Live-cell fluorescence microscopy [1].
Head Group Charge Neutral hydroxyl (-OH) group. Positively charged imidazolium moiety [1]. Chemical design and synthesis [1].
Visualization Not intrinsically fluorescent. Can be readily labeled with fluorophores via click chemistry for visualization [1]. Click chemistry (e.g., SPAAC) and fluorescence microscopy [1].

Key Experimental Protocols

Molecular Dynamics (MD) Simulations
  • Purpose: To characterize the membrane integration, positioning, and lipid-ordering capabilities of CHIMs at an atomic level compared to cholesterol [1].
  • Protocol:
    • System Setup: Simulated binary mixtures of DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) with sterols (30 mol% CHIM, cholesterol, or mixtures). Also simulated ternary mixtures including negatively charged POPS (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine) [1].
    • Parameters: Simulations were run at temperatures from above to below the phase transition temperature of pure DPPC bilayers. The CHARMM36 force field was used for lipids [1].
    • Data Analysis:
      • Order Parameter: Calculated the median order parameter of DPPC acyl chains to quantify membrane ordering [1].
      • Density Profiles: Determined the vertical position of sterols within the bilayer by tracking density of reference atoms (e.g., phospholipid phosphorous and sterol C3 carbon) [1].
      • Charge Effect: Tested a charge-neutralized version of CHIM (CHIM-0) to isolate the effect of the positive charge [1].
Cellular Trafficking and Functional Assays
  • Purpose: To verify if CHIMs follow the same intracellular pathways as cholesterol and can support biological functions that require cholesterol [1].
  • Protocol:
    • Labeling: CHIMs with an azide linker (CHIM-L) were labeled with a fluorophore using copper-free click chemistry (SPAAC) [1].
    • Live-Cell Imaging: The labeled CHIMs were delivered to cells (e.g., via MβCD complexes), and their localization and movement were tracked over time using fluorescence microscopy [1].
    • Functional Replacement: Cholesterol in model organisms like C. elegans was depleted and replaced with CHIMs. The survival, development, and overall health of the organisms were then assessed [1].

Experimental Workflow Diagram

The following diagram illustrates the logical flow of key experiments used to validate CHIMs as cholesterol mimics:

Start Start: Hypothesis that CHIMs mimic cholesterol Comp Computational Analysis (Molecular Dynamics Simulations) Start->Comp Biophys Biophysical Analysis (Model Membrane Studies) Start->Biophys Cell Cellular Assays (Live-Cell Imaging, Trafficking) Comp->Cell Informs experimental conditions Biophys->Cell Func Functional Replacement Studies (e.g., in C. elegans) Cell->Func Conclusion Conclusion: CHIMs are versatile cholesterol mimics Func->Conclusion

Key Insights for Researchers

  • Charge Compensation is Crucial: The positive charge of the imidazolium head group can interfere with membrane ordering in some systems. However, this effect is minimized in biologically relevant membranes that contain negatively charged lipids (like POPS) or when CHIMs are mixed with natural cholesterol [1]. This makes them highly suitable for complex, cell-like environments.
  • A Flexible Toolbox: The unique design of CHIMs allows for on-demand attachment of not just fluorophores, but also other functional groups like photoswitches, crosslinkers, or biotin labels. This opens possibilities for advanced applications like super-resolution imaging, affinity purification, or photomanipulation of membrane processes [1].

References

Efficacy Comparison of Lipid-Lowering Therapies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the Low-Density Lipoprotein Cholesterol (LDL-C) reduction efficacy of major drug classes, based on recent clinical trial data and established guidelines.

Table 1: LDL-C Lowering Efficacy of Major Drug Classes

Drug Class / Specific Drug Typical Dosage LDL-C Reduction (%) Key Supporting Trial / Source
Statins (High Intensity) [1] [2] [3]
Rosuvastatin 20-40 mg >50% (up to 63%) Clinical guidelines & package inserts [2] [3]
Atorvastatin 40-80 mg 50-60% Clinical guidelines & package inserts [2] [3]
PCSK9 mAbs (Injectables) [4] [5]
Evolocumab (Repatha) 140 mg biweekly ~60% FOURIER Outcomes Trial [5]
Alirocumab (Praluent) 150 mg biweekly ~60% ODYSSEY Outcomes Trial
siRNA (Injectable) [6] [7]
Inclisiran (Leqvio) 284 mg twice-yearly ~50% ORION Clinical Program
Oral PCSK9 Inhibitor [4] [8]
Enlicitide (Investigational) 20 mg daily 55.8% - 60% CORALreef Lipids (Phase 3) [4] [8]

Detailed Experimental Data and Protocols

For research and development purposes, the experimental designs and detailed results from key trials for the most relevant therapies are outlined below.

1. Investigational Oral PCSK9 Inhibitor: Enlicitide

Enlicitide is a novel, oral macrocyclic peptide designed to inhibit PCSK9, offering antibody-like efficacy in a pill [4] [8].

  • Experimental Protocol (CORALreef Lipids Trial) [4]
    • Design: Phase 3, randomized, double-blind, placebo-controlled, multicenter trial.
    • Participants: 2,912 adults with or at risk for Atherosclerotic Cardiovascular Disease (ASCVD).
    • Inclusion Criteria: Participants on stable lipid-lowering therapy (e.g., statins) with uncontrolled LDL-C.
    • Intervention: Randomized 2:1 to receive either 20 mg of oral enlicitide or placebo once daily for 52 weeks.
    • Primary Endpoint: Percent change in LDL-C from baseline to Week 24.
    • Key Secondary Endpoints: Percent change in LDL-C at Week 52; changes in non-HDL-C, ApoB, and Lipoprotein(a) [4] [8].
  • Key Results
    • Efficacy: At 24 weeks, enlicitide achieved a 55.8% reduction in LDL-C (primary analysis) and 59.7% (post-hoc reanalysis) compared to placebo. This effect was sustained at 52 weeks with a 47.6%-52.4% reduction [4].
    • Other Lipids: Significant reductions were also observed in non-HDL-C (-53.4%), ApoB (-50.3%), and Lp(a) (-28.2%) [4].
    • Goal Attainment: 67.5% of patients achieved a rigorous dual goal of ≥50% LDL-C reduction and an absolute LDL-C level <55 mg/dL [4].
    • Safety: The safety profile was comparable to placebo, with low discontinuation rates due to adverse events (3.1% vs. 4.1%) [4].

2. Established Injectable PCSK9 Inhibitors

  • Evolocumab (Repatha) - VESALIUS-CV Trial Protocol [5]
    • Design: Phase 3, double-blind, randomized, placebo-controlled outcomes trial.
    • Participants: >12,000 high-risk patients without prior heart attack or stroke.
    • Intervention: Evolocumab vs. placebo, added to optimized lipid-lowering therapy.
    • Primary Endpoint: Time to first occurrence of Major Adverse Cardiovascular Events (MACE).
    • Key Results: Repatha significantly reduced the risk of first MACE by 25% and the risk of heart attack by 36%. The median achieved LDL-C was 45 mg/dL versus 109 mg/dL in the placebo arm [5].

3. Head-to-Head Statin Comparison

  • LODESTAR Trial Protocol [9]
    • Design: Randomized, open-label, multicenter trial.
    • Participants: 4,400 adults with coronary artery disease.
    • Intervention: Rosuvastatin vs. Atorvastatin for 3 years.
    • Endpoints: A composite of all-cause death, myocardial infarction, stroke, or any coronary revascularization.
    • Key Results: Both statins showed comparable efficacy for the primary composite endpoint. However, rosuvastatin was associated with a higher risk of new-onset diabetes requiring medication (7.2% vs. 5.3%) and cataract surgery [9].

Mechanisms of Action and Signaling Pathways

The following diagram illustrates the distinct mechanisms by which these therapies reduce LDL cholesterol.

cholesterol_pathway PCSK9 PCSK9 LDLR LDLR PCSK9->LDLR Binds to Lysosome Lysosome LDLR->Lysosome Targets for Degradation LDL_Clearance LDL Clearance from Blood LDLR->LDL_Clearance Mediates PCSK9_Inhibitors PCSK9 Inhibitors (Enlicitide, mAbs) PCSK9_Inhibitors->PCSK9 Inhibits Binding to LDLR Statins Statins (e.g., Rosuvastatin) Cholesterol_Synthesis Cholesterol Synthesis Statins->Cholesterol_Synthesis Inhibits Synthesis siRNA siRNA (Inclisiran) PCSK9_Synthesis PCSK9 Synthesis siRNA->PCSK9_Synthesis Reduces Synthesis PCSK9_Synthesis->PCSK9 LDLR_Recycle LDL Receptor Recycling LDLR_Recycle->LDLR Increases Available LDLRs Invis

The diagram above shows three primary pharmacological strategies:

  • Statins: Inhibit intracellular cholesterol synthesis in the liver, leading to increased LDL receptor (LDLR) expression on the cell surface [1].
  • PCSK9 Monoclonal Antibodies (mAbs) & Enlicitide: Bind directly to circulating PCSK9, preventing it from interacting with the LDLR. This protects the LDLR from degradation, allowing it to recycle and clear more LDL-C from the blood [4] [5].
  • siRNA (e.g., Inclisiran): Uses RNA interference to silence the translation of the PCSK9 gene in the liver, reducing the production of PCSK9 protein itself [7].

Key Takeaways for Research and Development

  • Oral PCSK9 Inhibition is Viable: The CORALreef Lipids trial demonstrates that enlicitide achieves LDL-C reduction efficacy comparable to injectable PCSK9 monoclonal antibodies, marking a significant advancement in formulation [4] [8].
  • Consider the Risk-Benefit Profile of Statins: While rosuvastatin is highly potent, the LODESTAR trial data on its higher association with new-onset diabetes and cataracts compared to atorvastatin is critical for long-term treatment strategy and safety profiling [9].
  • Expanding Indications for Non-Statin Therapies: Recent FDA approvals now allow Repatha (evolocumab) to be used for primary prevention of cardiovascular events and Leqvio (inclisiran) as a first-line treatment, signaling a shift towards earlier and more flexible use of non-statin agents in clinical practice [6] [5] [7].

References

cholesteryl hemisuccinate cholesterol membrane fluidity

Author: Smolecule Technical Support Team. Date: February 2026

Direct Comparison: CHS vs. Cholesterol

The table below summarizes the comparative effects of CHS and cholesterol on membrane properties, as determined by experimental studies.

Property Cholesteryl Hemisuccinate (CHS) Cholesterol Experimental Support & Key Findings
Membrane Fluidity & Ordering Decreases fluidity (increases rigidity) [1] [2]. Decreases fluidity (increases rigidity) [3] [4]. Fluorescence polarization shows CHS dose-dependently increases membrane structural order, similar to cholesterol's classic rigidifying effect [2].
Condensing Effect Weaker condensing effect; increases area per lipid less effectively [5]. Stronger condensing effect; significantly decreases area per lipid [5] [4]. Combined experimental & simulation data show CHS has a appreciably weaker ability to condense phospholipid packs vs. cholesterol [5].
Oxygen Diffusion Decreases fluidity but can enhance oxygen diffusion in bilayer core [1]. Generally accepted that increased rigidity reduces oxygen permeation [1]. Conflicting observation in rigidified erythrocyte membranes suggests oxygen solubility in different microdomains also plays a key role [1].
Membrane Stabilization Can be more effective than cholesterol in certain liposome formulations [6]. Effective membrane stabilizer [6]. In DPPC liposomes, CHEMS was more effective than cholesterol at increasing membrane stability, potentially due to additional electrostatic interactions [6].
Molecular Mimicry Fidelity Limited mimic. Protonated form is better; deprotonated form (predominant at pH 7.4) is a poor substitute [7] [5]. The native reference standard. MD simulations show the ester group of CHS prevents optimal positioning at the membrane interface, leading to divergent effects [7] [5].

Experimental Protocols for Key Findings

For researchers looking to replicate or design related studies, here are the methodologies behind some of the key comparisons.

Measuring Membrane Fluidity and Oxygen Diffusion
  • Objective: To assess the impact of sterol incorporation on membrane fluidity and the kinetics of oxygen diffusion at different depths within the erythrocyte membrane [1].
  • Key Methods:
    • Membrane Modification: Erythrocyte membranes were enriched with this compound, and the cholesterol concentration was expressed as the cholesterol-to-protein (C/Pt) ratio [1].
    • Fluidity Assessment: Fluorescence polarization was used with probes Diphenylhexatriene (DPH) and TMA-DPH to measure membrane fluidity. A decrease in fluorescence anisotropy indicates an increase in membrane fluidity [1] [2].
    • Oxygen Diffusion Measurement: Time-resolved fluorescence spectroscopy was performed using pyrene dodecanoic acid (PDA) and pyrene butyric acid (PBA). These probes are incorporated at different depths in the membrane (PDA in the middle of the bilayer, PBA near the membrane surface), allowing the quantification of oxygen diffusion coefficients via fluorescence quenching [1].
Evaluating Mimicry Fidelity via Molecular Dynamics
  • Objective: To characterize how well CHS mimics the behavior of cholesterol in saturated phospholipid bilayers at an atomic level [7] [5].
  • Key Methods:
    • System Setup: Atomistic molecular dynamics (MD) simulations were run for lipid bilayers (e.g., DMPC) containing either cholesterol or CHS (in both protonated and deprotonated states) [7].
    • Analysis of Membrane Properties: Key physical parameters were calculated and compared between systems, including:
      • Area per lipid: A measure of the condensing effect.
      • Lipid order parameters ((S_{CD})): A measure of the conformational order of the lipid acyl chains.
      • Membrane thickness.
      • Electron density profiles across the bilayer [7] [5].

Mechanisms and Experimental Workflows

The diagrams below illustrate the molecular structure differences and general experimental workflows for studying these compounds.

G Start Start: Study Membrane-Active Compounds A1 Select Model System (Cell membranes, liposomes) Start->A1 A2 Incorporate Sterol (CHS or Cholesterol) A1->A2 A3 Apply Measurement Technique A2->A3 B1 Fluorescence Polarization (Measures membrane fluidity/order) A3->B1 B2 Time-Resolved Fluorescence (Measures oxygen diffusion) A3->B2 B3 Molecular Dynamics Simulation (Models atomic-level interactions) A3->B3 B4 Calorimetry & Spectroscopy (Measures stability & interactions) A3->B4 C1 Analyze Quantitative Data (Fluidity, diffusion coefficients, order parameters) B1->C1 B2->C1 B3->C1 B4->C1 C2 Compare Effects (CHS vs. Cholesterol) C1->C2 End Draw Conclusions on Mimicry Fidelity & Mechanism C2->End

Experimental Workflow for Comparing CHS and Cholesterol

G cluster_structure Key Structural Difference cluster_effect Consequence on Membrane Behavior CHS This compound (CHS) CHS_Tail Has a succinate group (-OCO-CH2-CH2-COOH) on the hydroxyl CHS->CHS_Tail Chol Cholesterol Chol_Tail Has a simple hydroxyl group (-OH) Chol->Chol_Tail Effect1 Altered positioning at water-membrane interface CHS_Tail->Effect1 Effect2 Different strength of intermolecular interactions Effect1->Effect2 Effect3 Weaker condensing effect on phospholipids Effect2->Effect3

Molecular Mechanism of CHS vs. Cholesterol Differences

Key Research Implications

  • For Membrane Protein Crystallography: While CHS is often used to replace cholesterol, its limited mimicry fidelity suggests that structures determined with CHS may not fully represent native cholesterol-protein interactions [7] [5].
  • For Drug Delivery System Design: CHS's superior membrane-stabilizing effect in some liposome formulations and its pH-sensitive polymorphic phase behavior make it a valuable excipient for creating stable or stimuli-responsive nanocarriers [6] [8].
  • For Data Interpretation: Experimental results obtained using CHS as a cholesterol substitute should be interpreted with caution, particularly for studies investigating nuanced biophysical properties or specific sterol-protein interactions.

References

Experimental Evidence for CHS Validation

Author: Smolecule Technical Support Team. Date: February 2026

CHS is proven to mimic cholesterol's stabilizing and functional effects on diverse membrane proteins, with studies highlighting its role at physiological temperatures.

Protein Target Experimental Method Key Finding on CHS Effect Reference
β2-adrenergic receptor (β2AR) [1] Single-molecule force spectroscopy, MD simulations Stabilizes structural regions; promotes basal activity state at 37°C; effect is temperature-dependent and non-linear [1]
LYCHOS (GPR155) [2] Cryo-Electron Microscopy (cryo-EM) Binds specific sites; induces conformational shift from "expanded" to "contracted" state [2]
LAT1 Transporter [3] Not specified in extract Studied for impact of oxysterols; CHS used in experimental protocols [3]

Key Experimental Protocols

Researchers use several methodologies to validate CHS effects and probe protein-sterol interactions:

  • Protein Reconstitution in Proteoliposomes: Purified target proteins are reconstituted into artificial lipid membranes (liposomes). A common approach involves using a lipid mixture like DOPC supplemented with CHS at a specific ratio (e.g., 10:1 DOPC:CHS, volume/volume) to create a controlled environment mimicking the native membrane [1].
  • Single-Molecule Force Spectroscopy (SMFS): This technique, particularly Dynamic Force Spectroscopy (DFS), directly probes the mechanical stability of different structural regions of a membrane protein. It measures the force required to unfold these regions, revealing how CHS binding increases the protein's structural stability compared to a CHS-free environment [1].
  • Cryo-Electron Microscopy (cryo-EM): This powerful structural biology technique visualizes protein structures at near-atomic resolution. It is used to directly identify CHS binding sites within a protein and reveal the conformational changes induced by CHS binding, such as the state transition observed in LYCHOS [2].
  • Molecular Dynamics (MD) Simulations: These computer simulations predict how CHS and other lipids interact with a protein over time. They can identify potential high-affinity binding sites and provide insights into the atomic-level interactions that underpin the stabilizing effects observed experimentally [1].

CHS Mechanism and Experimental Workflow

The diagrams below summarize the mechanistic action of CHS and a general workflow for experimental validation.

CHS_Mechanism CHS Binding Induces Protein Conformational Change CHS CHS in Membrane Protein_Expanded Protein (Expanded State) CHS->Protein_Expanded  Binds to site Protein_Contracted Protein (Contracted State) Protein_Expanded->Protein_Contracted  Induces shift Functional_Effect Exposes cytosolic domain Activates signaling pathways Protein_Contracted->Functional_Effect  Enables

Experimental_Flow Workflow for Validating CHS Effects Start Purify Target Protein A Reconstitute into Liposomes (With/Without CHS) Start->A B Apply Experimental Method (SMFS, Cryo-EM, etc.) A->B C Collect Data (Stability, Structure, etc.) B->C D Analyze & Compare (Effect of CHS vs. No CHS) C->D End Validate CHS Function D->End

Key Considerations for Researchers

  • Temperature Dependence: CHS effects can be highly temperature-sensitive. The stabilizing effect on β2AR was most pronounced and functionally specific at 37°C, underscoring the importance of conducting experiments at physiologically relevant temperatures [1].
  • A Tool for Solubilization and Stabilization: CHS is not identical to cholesterol but serves as a water-soluble analog that is highly effective for solubilizing and stabilizing membrane proteins like GPCRs during purification and crystallization [1] [2].

References

CHEMS vs CHOL liposome stabilization efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Insights and Protocols

To guide your experimental design, here is a summary of key methodologies and findings from the literature.

Aspect Experimental Summary Key Findings
Formulation & Characterization [1] CHEMS and cationic CHOL derivatives formulated with HEPC. Liposomes characterized for size, zeta potential, encapsulation efficiency, drug release, and cell uptake. Both charged cholesterol derivatives yielded liposomes with similar size and encapsulation efficiency to neutral CHOL liposomes. Charged liposomes showed significantly higher cellular uptake and in vivo anti-tumor effect (70% vs 45% inhibition) than neutral counterparts [1].
pH-Sensitive Release (CHEMS) [1] CHEMS-based liposomes evaluated for stability and drug release profile. Liposomes demonstrated a prolonged retention release profile at physiological pH, with accelerated release under acidic conditions, confirming pH-responsive behavior [1].
Stability in Serum (CHOL) [2] Standard stability protocols for liposomes, including monitoring size, leakage, and aggregation in biological fluids. CHOL is critical for reducing membrane permeability and improving stability in serum. However, it can be extracted by biomembranes and lipoproteins over time, leading to gradual destabilization and drug leakage [2].

Formulation Guidelines and Recent Advances

When planning your formulation, consider these practical aspects and a recent innovation.

  • CHOL Formulation: CHOL is typically used at molar ratios ranging from 30% to 50% relative to phospholipids to achieve optimal membrane condensation without causing phase separation [3] [4].
  • CHEMS Formulation: CHEMS can be used as a primary lipid component to form stable, pH-sensitive liposomes without additional cholesterol [1]. It is also used in combination with other lipids to fine-tune the pH-sensitivity and stability.
  • A Novel Alternative: A 2024 study introduced a Cholesterol-modified sphingomyelin (SM-Chol) where cholesterol is covalently linked to the phospholipid [5]. This design aims to prevent cholesterol extraction during in vivo circulation, significantly improving retention and stability compared to conventional CHOL-stabilized liposomes [5].

The following diagram illustrates the core decision-making process for choosing between these stabilizers.

G Liposome Stabilizer Selection Guide Start Goal: Liposome Stabilization Q1 Require triggered drug release in acidic environments? (e.g., tumors, endosomes) Start->Q1 Q2 Priority: Maximizing serum stability and prolonged circulation? Q1->Q2 No CHEMS Select CHEMS Q1->CHEMS Yes CHOL Select Cholesterol (CHOL) Q2->CHOL Yes Consider Evaluate CHEMS vs CHOL for your specific cargo & cells Q2->Consider Evaluate Both Note Note: CHEMS provides anionic surface charge CHEMS->Note

References

×

XLogP3

8.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

486.37091007 Da

Monoisotopic Mass

486.37091007 Da

Heavy Atom Count

35

UNII

T3J4KS4201

Other CAS

1510-21-0

Wikipedia

Cholesteryl succinate

Dates

Last modified: 08-15-2023

Explore Compound Types